Pyridoxine tripalmitate
Description
Contextualizing Pyridoxine (B80251) Tripalmitate within Vitamin B6 Derivatives Research
Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, including pyridoxine, pyridoxal (B1214274), and pyridoxamine (B1203002). In the body, these are converted to the active coenzyme form, pyridoxal 5'-phosphate (PLP), which plays a vital role in over 100 enzymatic reactions, including amino acid metabolism. mhmedical.comnih.gov Research into vitamin B6 derivatives aims to explore and enhance their therapeutic and functional properties. These derivatives are often investigated for their antioxidant capabilities, potential to mitigate disease, and roles in cellular processes. spandidos-publications.comnih.govresearchgate.net
Pyridoxine tripalmitate fits within this research landscape as a fat-soluble ester of pyridoxine. myskinrecipes.com It is specifically the triester of pyridoxine with palmitic acid, a common saturated fatty acid. ferwer.comnih.gov This structural modification distinguishes it from other derivatives like pyridoxal 5'-phosphate or pyridoxamine, which are studied for their direct roles in metabolic pathways. nih.govgoogle.com The research focus on this compound is less about its direct enzymatic cofactor activity and more about its physical properties as a delivery mechanism for pyridoxine, especially in topical applications. myskinrecipes.combkherb.com
Evolution of Pyridoxine Esters as Pro-drugs in Biomedical Science
A pro-drug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. actamedicamarisiensis.ronih.gov This approach is often used to overcome pharmaceutical challenges such as poor solubility, instability, or inefficient delivery to a target site. actamedicamarisiensis.roresearchgate.net The esterification of drugs is a common pro-drug strategy, as esters can be readily hydrolyzed by enzymes in the body to release the parent drug. nih.gov
The investigation of pyridoxine esters as pro-drugs is part of a broader effort to improve the therapeutic application of vitamins. Pyridoxine itself is considered a pro-drug because it is metabolized into the active PLP in the liver. drugbank.com Early research into fatty acid esters of pyridoxine, such as this compound and pyridoxine trilinoleate, demonstrated that these compounds could be biologically utilized by rats as a source of vitamin B6, with activity equal to that of the water-soluble pyridoxine hydrochloride. researchgate.netannualreviews.org This established the foundational concept that esterification did not eliminate the vitamin's essential activity, paving the way for their study as pro-drugs designed for specific applications where lipophilicity would be an advantage.
Lipophilic Modification of Pyridoxine and its Research Implications for Biological Integration
The defining characteristic of this compound in research is its lipophilicity, or fat-solubility, which stands in contrast to the water-soluble nature of pyridoxine hydrochloride. wpachem.comhealthchems.com This is achieved by attaching three palmitate chains—which are fatty acids—to the pyridoxine molecule. myskinrecipes.com This chemical modification has significant implications for how the compound integrates with biological systems, particularly lipid-based structures like cell membranes and the skin's lipid barrier.
The research implications of this lipophilic modification are centered on enhanced delivery and stability:
Improved Tissue Distribution : Lipophilic compounds can more easily partition into hydrophobic environments. nih.gov Research on other lipophilic pyridoxamine derivatives suggests that such modifications can improve tissue distribution, allowing better access to lipophilic biomolecules and the hydrophobic regions of proteins. nih.govacs.org
Enhanced Skin Barrier Integration : For topical applications, the lipophilic nature of this compound allows it to interact more effectively with the skin's lipid layers. myskinrecipes.com This can reinforce the skin's natural barrier, which is crucial for retaining moisture and protecting against environmental factors. myskinrecipes.com
Increased Stability and Absorption : The ester structure makes this compound more stable compared to its water-soluble form. healthchems.com This modification to an oil-soluble form is reported to improve its absorption, particularly in topical formulations. myskinrecipes.comwpachem.com
Comparative Analysis of this compound with Water-Soluble Pyridoxine Forms in Scientific Inquiry
Scientific inquiry often compares this compound with water-soluble forms, primarily pyridoxine hydrochloride (HCl), to highlight the advantages conferred by its lipophilic ester structure.
One of the earliest and most significant research findings was from feeding experiments in rats. These studies demonstrated that the biological activity of this compound was equivalent to that of pyridoxine HCl, indicating that the esterified form effectively delivers the vitamin. researchgate.netannualreviews.org Furthermore, the research suggested that fatty acid esters of pyridoxine appeared to be retained in the body for a longer period than the water-soluble forms. annualreviews.org
The primary differences identified in research literature revolve around physicochemical properties and their impact on application:
Solubility : this compound is oil-soluble, making it suitable for inclusion in anhydrous (waterless) or lipid-rich formulations where water-soluble pyridoxine HCl would be incompatible. wpachem.comnmpharmtech.com
Stability : The ester form is generally considered more stable, particularly against oxidation when exposed to air. healthchems.com
Absorption : For topical use, the lipophilic nature of this compound is believed to lead to better absorption and skin compatibility compared to water-soluble forms. wpachem.comhealthchems.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C56H101NO6 | nih.govchemicalbook.com |
| Molecular Weight | 884.4 g/mol | nih.govchemicalbook.com |
| Appearance | White or off-white crystalline powder | healthchems.com |
| Melting Point | 72-73 °C | chemicalbook.com |
| Solubility | Oil-soluble | wpachem.comhealthchems.com |
| CAS Number | 4372-46-7 | nih.govchemicalbook.com |
Table 2: Comparative Properties of Pyridoxine Derivatives in Research
| Feature | This compound | Pyridoxine Hydrochloride (Water-Soluble Form) | Source(s) |
|---|---|---|---|
| Nature | Lipophilic (Oil-Soluble) Ester | Hydrophilic (Water-Soluble) Salt | myskinrecipes.comacs.org |
| Stability | Generally higher, especially in oil-based systems. | Aqueous solutions can oxidize over time. | healthchems.com |
| Absorption (Topical) | Enhanced due to compatibility with the skin's lipid barrier. | Less efficient for penetrating the lipid barrier. | myskinrecipes.comwpachem.comhealthchems.com |
| Biological Utilization | Equal to Pyridoxine HCl in rat feeding studies. | Standard for biological activity. | researchgate.netannualreviews.org |
| Body Retention | Fatty acid esters appear to be retained longer in the body. | Shorter retention time compared to fatty acid esters. | annualreviews.org |
| Formulation Use | Ideal for creams, lotions, and anhydrous products. | Used in aqueous solutions, serums, and oral supplements. | drugbank.comnmpharmtech.com |
Properties
IUPAC Name |
[5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H101NO6/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-53(58)61-48-51-47-57-50(4)56(63-55(60)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)52(51)49-62-54(59)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h47H,5-46,48-49H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRYFKCHZFVZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H101NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195919 | |
| Record name | Pyridoxine tripalmitate | |
| Source | EPA DSSTox | |
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Molecular Weight |
884.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-46-7 | |
| Record name | Pyridoxine tripalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4372-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridoxine tripalmitate | |
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| Record name | Pyridoxine tripalmitate | |
| Source | EPA DSSTox | |
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| Record name | Pyridoxine tripalmitate | |
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| Record name | PYRIDOXINE TRIPALMITATE | |
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Synthetic Methodologies and Formulation Strategies for Pyridoxine Tripalmitate
Chemical Synthesis Approaches for Pyridoxine (B80251) Tripalmitate Esterification
The primary method for synthesizing pyridoxine tripalmitate involves the direct esterification of pyridoxine with a palmitic acid derivative. A key approach is the acylation of pyridoxine hydrochloride using palmitoyl (B13399708) chloride in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger. This reaction targets the three hydroxyl groups of the pyridoxine molecule—two on the hydroxymethyl side chains and one on the phenolic ring—to form the tri-ester.
A study by Sakuragi and Kummerow in 1956 detailed the preparation of various long-chain fatty acid derivatives of vitamin B6, which provides a foundational methodology for this synthesis. acs.org The general reaction scheme involves dissolving pyridoxine hydrochloride in pyridine, followed by the addition of palmitoyl chloride. The mixture is then processed to isolate the resulting this compound.
| Reactants | Solvent/Catalyst | Product | Key Aspect | Reference |
| Pyridoxine Hydrochloride, Palmitoyl Chloride | Pyridine | This compound | Direct esterification of all three hydroxyl groups | acs.org |
Enzymatic synthesis presents an alternative, greener approach to chemical esterification. While specific studies on the enzymatic synthesis of this compound are not abundant, the principles of lipase-catalyzed esterification of other vitamins and polyols with fatty acids are well-established. This method typically involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), in a non-aqueous solvent to drive the esterification reaction between pyridoxine and palmitic acid.
Advanced Drug Delivery Systems for this compound
The lipophilic nature of this compound makes it an ideal candidate for incorporation into various advanced drug delivery systems. These systems can enhance its solubility in aqueous environments, improve its bioavailability, and provide controlled release.
Nanotechnology-Based Delivery Systems for this compound
Nanotechnology offers several platforms for the delivery of lipophilic compounds like this compound.
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, nanoemulsions are transparent or translucent and exhibit excellent stability. nih.gov For the encapsulation of the lipophilic this compound, an oil-in-water (O/W) nanoemulsion would be the formulation of choice.
The preparation of a this compound nanoemulsion would involve dissolving the compound in a suitable oil phase (e.g., medium-chain triglycerides, olive oil) and then homogenizing this oil phase with an aqueous phase containing an emulsifier. High-energy methods like high-pressure homogenization or ultrasonication, or low-energy methods like spontaneous emulsification can be employed. kne-publishing.com The resulting nanoemulsion would disperse the this compound in a stable form in an aqueous medium, which can be advantageous for various applications.
| Component | Function | Example |
| Oil Phase | Solvent for this compound | Medium-chain triglycerides |
| Aqueous Phase | Continuous phase | Purified water |
| Emulsifier | Stabilizes the oil-in-water interface | Lecithin, Tween 80 |
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. mdpi.com For a lipophilic molecule like this compound, it would be partitioned within the lipid bilayer of the liposome.
The preparation of this compound-loaded liposomes can be achieved through various methods, such as the thin-film hydration method followed by sonication or extrusion to control the size of the vesicles. nih.gov The lipid composition, typically including phospholipids (B1166683) like phosphatidylcholine and cholesterol, can be modulated to optimize drug loading and release characteristics. Liposomal encapsulation can protect the this compound from degradation and facilitate its transport across biological membranes. nih.govmdpi.com
| Liposome Preparation Method | Description | Key Parameters |
| Thin-film hydration | A thin film of lipids and this compound is hydrated with an aqueous buffer. | Lipid composition, hydration temperature, sonication/extrusion parameters. |
| Ethanol injection | An ethanolic solution of lipids and this compound is injected into an aqueous phase. | Injection rate, stirring speed, lipid concentration. |
Solid lipid nanoparticles (SLNs) and polymeric nanoparticles or microspheres are other promising carriers for this compound.
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids at room temperature. This compound can be incorporated into the lipid matrix. SLNs can be produced by methods such as high-pressure homogenization or microemulsion techniques.
Polymeric Nanoparticles/Microspheres: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) can be used to encapsulate this compound. researchgate.net Methods such as solvent evaporation or nanoprecipitation can be employed. The polymer matrix can be designed to provide sustained release of the encapsulated compound.
The co-encapsulation of water-soluble vitamin B6 (pyridoxine) and B12 in zein/gum arabic nanoparticles has been shown to enhance their stability and bioavailability, demonstrating the potential of such systems for vitamin delivery. nih.gov A similar approach could be adapted for the lipophilic this compound.
| Carrier System | Material | Encapsulation Method | Potential Advantage |
| Solid Lipid Nanoparticles | Solid lipids (e.g., tristearin) | High-pressure homogenization | Controlled release, good tolerability |
| Polymeric Nanoparticles | PLGA, PLA | Solvent evaporation | Sustained release, biodegradability |
| Polymeric Microspheres | PLGA, PLA | Emulsion-solvent evaporation | Higher loading capacity, long-term release |
Solubility and Bioavailability Enhancement Techniques for this compound
Liquisolid Technology for this compound
Liquisolid technology presents a promising strategy for formulating lipophilic compounds like this compound into solid dosage forms with potentially enhanced dissolution characteristics. researchgate.netresearchgate.net This technique is particularly suitable for oily, liquid, or poorly water-soluble drugs, transforming them into dry, non-adherent, free-flowing, and compressible powders. researchgate.netmedwinpublishers.com The underlying principle involves dissolving the active compound in a non-volatile liquid vehicle and then blending the resulting liquid medication with selected carrier and coating materials. researchgate.netlongdom.org
For this compound, a lipophilic derivative of vitamin B6, this technique offers a viable pathway to create solid oral dosage forms. nmpharmtech.comhealthchems.com The process would commence with the dissolution of this compound in a suitable non-volatile solvent. Given its oil-soluble nature, the selection of the liquid vehicle is critical. myskinrecipes.com High-boiling point, water-miscible organic solvents are typically employed for this purpose. medwinpublishers.com
The subsequent step involves the absorption of this drug-solvent mixture onto a porous carrier material, which has a high liquid absorption capacity. medwinpublishers.com The final stage is the adsorption of the mixture onto a coating material, which covers the wet carrier particles, resulting in a dry-looking, powdered final product. researchgate.netlongdom.org
The key mechanisms by which liquisolid technology could enhance the release of this compound include a significant increase in the drug's surface area available for dissolution and improved wettability of the drug particles. researchgate.netscielo.br
Formulation Components for this compound Liquisolid Systems:
| Component | Function | Potential Excipients for this compound |
| Drug | Active Pharmaceutical Ingredient | This compound |
| Non-volatile Liquid Vehicle | Solvent for the drug | Polyethylene Glycols (e.g., PEG 400), Propylene Glycol, Liquid Sorbitan Esters (Spans), Polysorbates (Tweens) |
| Carrier Material | Porous material to absorb the liquid medication | Microcrystalline Cellulose (e.g., Avicel® PH 200), Lactose, Starch |
| Coating Material | Fine particles to cover the carrier and ensure flowability | Colloidal Silicon Dioxide (e.g., Cab-O-Sil®, Aerosil® 200) |
| Disintegrant (Optional) | To facilitate tablet breakup | Sodium Starch Glycolate, Croscarmellose Sodium |
This table is generated based on the general principles of liquisolid technology and common excipients used for lipophilic drugs.
Research into developing a liquisolid formulation for this compound would involve systematic pre-formulation studies. These include determining the solubility of this compound in various non-volatile solvents to select the most suitable liquid vehicle. globalresearchonline.net Furthermore, mathematical models proposed by Spireas would be employed to calculate the optimal quantities of carrier and coating materials needed to ensure the final powder admixture possesses acceptable flowability and compressibility for tablet manufacturing. researchgate.net
Carrier Systems and Excipient Research for this compound Formulations
Given that this compound is a lipophilic ester, lipid-based nanocarriers are a primary area of research for enhancing its delivery, particularly for topical and potentially oral applications. nmpharmtech.comnih.govresearchgate.net These systems can improve the solubility, stability, and permeability of lipophilic active ingredients. researchgate.netelsevierpure.com Key carrier systems that would be investigated for this compound include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. nih.govnih.gov For this compound, a SEDDS formulation could present the compound in a solubilized state, potentially improving its absorption. researchgate.net
Research for a this compound SEDDS would focus on screening excipients for their ability to dissolve the compound and their compatibility. The selection of oils, surfactants, and cosurfactants is critical to the spontaneous formation of a stable emulsion with an appropriate droplet size. sphinxsai.com
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system that includes a blend of solid and liquid lipids. nih.govijpsr.com These carriers are particularly promising for topical delivery of lipophilic compounds like this compound. nih.gov The lipid matrix can enhance skin penetration, provide occlusion to increase skin hydration, and offer controlled release of the active ingredient. nih.govmdpi.com NLCs generally offer advantages over SLNs, such as higher drug loading capacity and reduced drug expulsion during storage, due to their less-ordered lipid core structure. eurekaselect.comnih.gov
Formulation research for SLNs or NLCs containing this compound would involve the careful selection of lipids and surfactants. The lipid choice is paramount, as it forms the core of the nanoparticle and governs drug loading and release. nih.gov Triglycerides, fatty acids, and waxes are commonly used solid lipids. mdpi.com
Excipient Research and Selection
The development of any carrier system for this compound requires extensive research into excipients. The goal is to find a combination that ensures the stability of the formulation and the active ingredient, while achieving the desired release profile and delivery characteristics.
Interactive Data Table of Potential Excipients for Lipid-Based Carrier Systems:
| Carrier System | Excipient Type | Function | Examples |
| SEDDS | Oils (Lipid Phase) | Solubilize this compound | Medium-chain triglycerides (MCTs), Long-chain triglycerides (e.g., corn oil, soybean oil), Oleic acid |
| Surfactants | Emulsify the oil phase upon dilution | Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 20), Polyoxyl castor oils (e.g., Kolliphor® RH40) | |
| Cosolvents/Cosurfactants | Improve drug solubility and emulsification | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 400), Transcutol® | |
| SLNs / NLCs | Solid Lipids | Form the solid matrix of the nanoparticle | Glyceryl behenate (B1239552) (Compritol® 888 ATO), Glyceryl monostearate, Tripalmitin, Cetyl palmitate |
| Liquid Lipids (for NLCs) | Create imperfections in the solid lipid matrix to increase drug loading | Medium-chain triglycerides (MCTs), Oleic acid, Squalene | |
| Surfactants/Stabilizers | Stabilize the nanoparticle dispersion | Poloxamers (Pluronic® F68), Polysorbates (Tween 80), Lecithin, Polyvinyl alcohol (PVA) |
This table outlines common excipients used in the development of lipid-based formulations for lipophilic active ingredients.
Pharmacological Mechanisms and Biochemical Pathways of Pyridoxine Tripalmitate
Biotransformation of Pyridoxine (B80251) Tripalmitate to Active Vitamin B6 Metabolites
Pyridoxine tripalmitate is designed for enhanced lipid solubility. Its journey to becoming biochemically active involves two primary stages. First, the tripalmitate ester bonds are hydrolyzed by cellular lipases, releasing free pyridoxine and three molecules of palmitic acid. This free pyridoxine then enters the established vitamin B6 salvage pathway to be converted into the biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP).
The conversion of pyridoxine to PLP is a multi-step enzymatic process that occurs mainly in the liver libretexts.orgnih.govwikipedia.org.
Phosphorylation: Pyridoxine is first phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). nih.govnih.govmdpi.com
Oxidation: Subsequently, the enzyme pyridoxine 5'-phosphate oxidase (PNPO), which requires flavin mononucleotide (FMN) as a cofactor, catalyzes the oxidation of PNP to the active coenzyme, pyridoxal 5'-phosphate (PLP). libretexts.orgwikipedia.orgnih.gov
This biotransformation is crucial, as PLP is the form of vitamin B6 that can participate in numerous enzymatic reactions. ebi.ac.ukebi.ac.uk The body can interconvert various forms of vitamin B6, but PLP is the primary metabolically active coenzyme. nih.gov
Central Role of Pyridoxal Phosphate (B84403) (PLP) as a Coenzyme in this compound Activity
The pharmacological activity of this compound is entirely dependent on its conversion to PLP. PLP is one of the most versatile coenzymes in human metabolism, participating in over 140 distinct enzymatic reactions, which corresponds to approximately 4% of all classified cellular enzyme activities. nih.govwikipedia.orgnih.gov Its versatility stems from its unique chemical structure. frontiersin.org
The aldehyde group of PLP is highly reactive and forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue in the active site of its dependent enzymes. frontiersin.orgdrugbank.comslideshare.net When a substrate amino acid binds to the enzyme, it displaces the lysine, forming a new Schiff base with PLP (external aldimine). libretexts.org The pyridine (B92270) ring of PLP then acts as an "electron sink," stabilizing the carbanionic intermediates that are formed when a bond to the α-carbon of the amino acid is broken. wikipedia.orgfrontiersin.orglibretexts.org This ability to stabilize intermediates allows PLP to facilitate a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination reactions. frontiersin.orglibretexts.orgmdpi.com
Metabolic Pathways Influenced by this compound and its Metabolites
Through its conversion to PLP, this compound influences a wide spectrum of critical metabolic pathways.
PLP is fundamentally important in the metabolism of amino acids. researchgate.netslideshare.net Its role is indispensable for the synthesis of non-essential amino acids and the degradation of most amino acids. libretexts.org Key PLP-dependent reactions include:
Transamination: Catalyzed by aminotransferases, these reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a crucial step in amino acid synthesis and degradation. drugbank.comslideshare.netlibretexts.org PLP acts as a temporary carrier of the amino group, being converted to pyridoxamine (B1203002) phosphate (PMP) and then back to PLP. drugbank.comlibretexts.org
Decarboxylation: These reactions, essential for the synthesis of neurotransmitters and other biogenic amines, involve the removal of a carboxyl group from an amino acid. frontiersin.orgslideshare.netlibretexts.org
Transsulfuration: PLP is a required coenzyme for cystathionine (B15957) β-synthase and cystathionine γ-lyase, enzymes that catalyze the conversion of homocysteine to cysteine. wikipedia.org
Other Reactions: PLP is also involved in racemization (interconversion of L- and D-amino acids), and β- and γ-elimination reactions. wikipedia.orgfrontiersin.orglibretexts.org
| Reaction Type | Enzyme Class | Biochemical Function |
| Transamination | Aminotransferases | Synthesis and degradation of amino acids; transfer of amino groups. drugbank.comslideshare.net |
| Decarboxylation | Decarboxylases | Synthesis of amines, including neurotransmitters. slideshare.netlibretexts.org |
| Transsulfuration | Cystathionine β-synthase, Cystathionine γ-lyase | Conversion of methionine to cysteine. wikipedia.org |
| Racemization | Racemases | Interconversion of amino acid stereoisomers (e.g., L-serine to D-serine). wikipedia.org |
| α,β-Elimination | Dehydratases | Degradation of amino acids like serine and threonine. wikipedia.org |
The active metabolite PLP also plays a significant role in carbohydrate and lipid metabolism.
Carbohydrate Metabolism: PLP is an essential coenzyme for glycogen (B147801) phosphorylase, the key enzyme in glycogenolysis. nih.govwikipedia.orgnih.gov This enzyme catalyzes the breakdown of glycogen into glucose-1-phosphate, thereby making glucose available for energy production. libretexts.org A large portion of the body's total vitamin B6 is found in muscle, bound to glycogen phosphorylase. oregonstate.edu PLP also participates in gluconeogenesis, the synthesis of glucose from non-carbohydrate sources like amino acids. nih.govoregonstate.edu
Lipid Metabolism: PLP is required for the synthesis of sphingolipids, a class of lipids essential for the structure of cell membranes and for cell signaling. wikipedia.orgdrugbank.com Specifically, the enzyme serine palmitoyltransferase, which catalyzes the first committed step in sphingolipid biosynthesis, is PLP-dependent. wikipedia.org Studies have also suggested that pyridoxine plays a role in the metabolic conversion of linoleic acid to arachidonic acid. nagoya-u.ac.jp
| Metabolic Area | PLP-Dependent Enzyme | Function |
| Carbohydrate Metabolism | Glycogen Phosphorylase | Catalyzes glycogenolysis, releasing glucose from storage. libretexts.orgnih.govwikipedia.org |
| Carbohydrate Metabolism | Various Transaminases | Facilitates gluconeogenesis from amino acids. nih.govoregonstate.edu |
| Lipid Metabolism | Serine Palmitoyltransferase | Catalyzes the initial step in sphingolipid biosynthesis. wikipedia.org |
PLP is critically involved in the synthesis of several major neurotransmitters in the brain. nih.govcaringsunshine.comresearchgate.net A deficiency in vitamin B6 can impair neurotransmitter production, potentially leading to neurological symptoms. caringsunshine.com
Serotonin (B10506): PLP is a cofactor for aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan (B29612) (5-HTP) to serotonin, a key regulator of mood, sleep, and appetite. nih.govwikipedia.orgresearchgate.net
Dopamine (B1211576): The same enzyme, aromatic L-amino acid decarboxylase, also catalyzes the conversion of L-DOPA to dopamine, a neurotransmitter crucial for motor control, motivation, and reward. wikipedia.orgoregonstate.edu
Noradrenaline (Norepinephrine): Dopamine is a precursor for noradrenaline. While the conversion of dopamine to noradrenaline itself is not directly PLP-dependent, the synthesis of its precursor, dopamine, is. nih.govnih.govdrugbank.com
Gamma-aminobutyric acid (GABA): PLP is a cofactor for glutamate (B1630785) decarboxylase, the enzyme that synthesizes the primary inhibitory neurotransmitter, GABA, from glutamate. nih.govwikipedia.orgpharmacompass.com
| Neurotransmitter | Precursor | PLP-Dependent Enzyme |
| Serotonin | 5-Hydroxytryptophan | Aromatic L-amino acid decarboxylase wikipedia.orgoregonstate.edu |
| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase wikipedia.orgoregonstate.edu |
| GABA | Glutamate | Glutamate decarboxylase nih.govwikipedia.org |
| Noradrenaline | Dopamine | Synthesis is dependent on the PLP-dependent synthesis of its precursor, Dopamine. nih.govdrugbank.com |
The synthesis of heme, the iron-containing prosthetic group in hemoglobin, myoglobin, and cytochromes, is dependent on PLP. nih.gov The first and rate-limiting step of the heme synthesis pathway is catalyzed by δ-aminolevulinate (ALA) synthase. nih.govpixorize.comresearchgate.net This mitochondrial enzyme requires PLP as a cofactor to catalyze the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid. libretexts.orgnih.govpixorize.com A deficiency in vitamin B6 can impair this step, leading to reduced heme synthesis and potentially contributing to sideroblastic anemia. pixorize.comnih.gov
Investigation of this compound in Cellular Signaling Pathways
The influence of this compound on cellular signaling is mediated through the functions of its active metabolite, PLP, which modulates numerous signaling cascades involved in cell fate and function.
Angiogenesis: Research has demonstrated that supraphysiological doses of vitamin B6, particularly in the forms of pyridoxal 5'-phosphate (PLP) and pyridoxal, can exert anti-angiogenic effects. Studies using models such as the serum-free rat aortic ring assay have shown that PLP can inhibit the outgrowth of microvessels in a dose-dependent manner. This suggests that the antitumor effects observed with high levels of vitamin B6 may be partly mediated through the suppression of angiogenesis, the formation of new blood vessels.
Anti-infection Mechanisms: Vitamin B6 is crucial for maintaining a competent immune system, and its deficiency can impair both cell-mediated and humoral immune responses. nih.gov It plays a vital role in the production and maturation of lymphocytes (T cells and B cells), which are critical for defending against infections. cymbiotika.com
The mechanisms by which vitamin B6 supports the immune system include:
Lymphocyte Proliferation: Ensuring adequate numbers of immune cells are available to mount an effective defense against pathogens. cymbiotika.com
Cytokine Regulation: Modulating the production of signaling molecules like interleukins, which orchestrate the immune response and inflammation. cymbiotika.commdpi.com Vitamin B6 deficiency has been shown to decrease the production of IL-2 and impact the balance of T-helper cell responses. nih.gov
Antibody Production: While the effect may be indirect, vitamin B6 status is important for robust antibody formation. nih.gov
Additionally, novel synthetic derivatives of pyridoxine have been shown to possess antibacterial activity against biofilm-embedded Staphylococcus cells, indicating a potential for developing anti-infective agents based on the pyridoxine structure. nih.gov
Pyridoxine and its active form, PLP, have been shown to modulate the interconnected pathways of apoptosis (programmed cell death) and autophagy (cellular self-degradation).
Apoptosis: Studies have indicated that PLP can induce apoptosis and arrest the cell cycle in human breast cancer cells. Pyridoxine itself has been found to selectively trigger programmed cell death in certain cancer cells, such as monocyte-macrophages in acute myeloid leukemia, through mechanisms involving caspase-3-dependent apoptosis or GSDME-mediated pyroptosis. nih.gov In other contexts, high doses of pyridoxine induced apoptosis in a cochlear neuroblast cell line via mitochondrial dysfunction and endoplasmic reticulum stress. nih.gov
Autophagy: The role of pyridoxine in autophagy is complex and context-dependent. Research suggests pyridoxine can induce autophagy by activating AMPK and inhibiting the mTOR pathway. researchgate.net In some scenarios, this induction of autophagy serves a protective role. For instance, vitamin B6-mediated autophagy was found to protect pancreatic islet β-cells from apoptosis induced by high glucose stress. nih.gov Conversely, a deficiency in vitamin B6 has been shown to induce autism-like behaviors in rats by dysregulating mTOR-mediated autophagy in the hippocampus. nih.gov This indicates a tight interplay where pyridoxine-induced autophagy can either promote cell survival by clearing damaged components or contribute to cell death pathways.
Table 2: Research Findings on Pyridoxine/PLP in Apoptosis and Autophagy
| Cell/Model System | Compound | Pathway Affected | Observed Effect |
| Human Breast Cancer Cells | PLP | Apoptosis, Cell Cycle | Induced apoptosis and cell cycle arrest. |
| Acute Myeloid Leukemia Cells | Pyridoxine | Apoptosis, Pyroptosis | Selectively induced programmed cell death. nih.gov |
| Pancreatic Islet β-Cells | Vitamin B6 | Autophagy, Apoptosis | Induced autophagy, which protected against high glucose-induced apoptosis. nih.gov |
| Rat Hippocampus | Vitamin B6 (Deficiency) | mTOR-mediated Autophagy | Dysregulated autophagy, leading to apoptosis and autism-like behaviors. nih.gov |
Cell Cycle: PLP has been demonstrated to directly influence cell cycle progression. In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), PLP treatment led to cell cycle arrest. Specifically, it caused an arrest in the G0-G1 phase in MCF-7 cells and in the S phase in MDA-MB-231 cells. Similarly, in pituitary tumor cells, PLP was shown to inhibit proliferation by decreasing the fraction of cells in the S and G2-M phases while increasing the population in the G0-G1 phase. nih.gov
Cytoskeletal Signaling Interactions: The interaction of pyridoxine with cytoskeletal components is primarily documented in the context of neurotoxicity from high doses. An early morphological indicator of pyridoxine-induced sensory neurotoxicity is a significant alteration of the neuronal cytoskeleton. nih.gov Research in animal models has shown that high doses lead to a striking accumulation of neurofilaments within the dorsal root ganglia. This is accompanied by a dissociation of microtubules and neurofilaments, suggesting that pyridoxine can disrupt the normal transport and organization of these critical cytoskeletal proteins in neurons. nih.gov
DNA Damage Response: The integrity of DNA is crucial for cellular function, and vitamin B6 plays a protective role in this regard. As PLP, it serves as a vital cofactor for the enzyme serine hydroxymethyltransferase (SHMT). SHMT is a key player in one-carbon metabolism, which is essential for the synthesis of nucleotides, particularly thymidylate, required for DNA synthesis and repair. royalsocietypublishing.org A deficiency in vitamin B6 can impair SHMT activity, leading to an imbalance in the nucleotide pool and subsequent misincorporation of uracil (B121893) into DNA. This is a mutagenic lesion that can result in chromosomal aberrations and compromise genomic stability. royalsocietypublishing.org Studies have shown that maternal vitamin B6 deficiency can induce chromosomal damage in offspring. nih.gov
Epigenetic Regulation: Epigenetic modifications, such as DNA methylation, regulate gene expression without altering the DNA sequence. Vitamin B6 is intricately linked to these processes through its role in one-carbon metabolism. This pathway is responsible for generating S-adenosyl-methionine (SAM), the universal methyl group donor for virtually all methylation reactions, including the methylation of DNA and histones. hogrefe.comnih.gov
PLP is a required cofactor for the SHMT enzyme, which channels one-carbon units into the folate cycle, a critical component of the pathway that regenerates methionine from homocysteine. Methionine is the direct precursor to SAM. oatext.com Consequently, a deficiency in vitamin B6 can limit the availability of one-carbon units, reduce the synthesis of SAM, and thereby alter genome-wide DNA and histone methylation patterns, influencing gene expression and cellular function. hogrefe.com
GPCR & G Protein Signaling
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors, responsible for transducing a multitude of extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. taylorfrancis.comhealthchems.com While direct interactions between this compound or its active metabolite, PLP, and specific GPCRs are not extensively documented, the influence of Vitamin B6 on pathways regulated by GPCR signaling is plausible.
GPCRs modulate the synthesis of various second messengers, including cyclic AMP (cAMP) and inositol (B14025) phosphates, which in turn activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate a wide range of downstream targets, influencing numerous cellular processes. Given PLP's central role in the metabolism of neurotransmitters like serotonin, dopamine, and GABA—many of which signal through GPCRs—it is conceivable that Vitamin B6 status could indirectly affect the tone and responsiveness of these signaling systems. youtube.com
Table 1: Overview of GPCR Signaling and Potential Interplay with this compound Metabolites
| Component | Function | Potential Interaction with PLP |
|---|---|---|
| GPCRs | Transmembrane receptors that bind extracellular ligands and activate G proteins. taylorfrancis.comhealthchems.com | No direct binding is established, but downstream signaling may be influenced. |
| G Proteins | Heterotrimeric proteins (Gα, Gβ, Gγ) that, upon activation, regulate effector enzymes or ion channels. | Indirect modulation through effects on neurotransmitter synthesis and metabolism. |
| Second Messengers | Molecules like cAMP and IP3 that relay signals from the cell membrane to intracellular targets. | Potential for indirect influence on the synthesis and degradation of these molecules. |
Immunology & Inflammation Responses
There is a well-established inverse relationship between plasma PLP levels and markers of inflammation. nih.goveco-vector.com Low Vitamin B6 status is often observed in chronic inflammatory conditions. eco-vector.com The active form of Vitamin B6, PLP, is thought to be mobilized to sites of inflammation. nih.govwikipedia.org
The anti-inflammatory properties of Vitamin B6 are attributed to several mechanisms. PLP is a critical cofactor in the kynurenine (B1673888) pathway of tryptophan metabolism, which produces immunomodulatory molecules. annualreviews.orgnih.gov It also plays a role in the metabolism of sphingolipids, such as ceramide and sphingosine-1-phosphate, which are also involved in regulating immune responses. annualreviews.orgnih.gov Furthermore, PLP is necessary for the proliferation of immune cells, such as lymphocytes, and the production of cytokines like IL-2. eco-vector.com
JAK/STAT and MAPK Signaling Cascades
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. nih.govnmpharmtech.comnih.gov The mitogen-activated protein kinase (MAPK) cascade is another crucial signaling pathway that regulates a variety of cellular processes, including proliferation, differentiation, and stress responses.
While direct modulation of the JAK/STAT or MAPK pathways by this compound or PLP has not been extensively detailed, the known anti-inflammatory effects of Vitamin B6 suggest a potential for interaction. The JAK/STAT pathway is activated by numerous pro-inflammatory cytokines whose expression can be influenced by Vitamin B6 status. nmpharmtech.comonderzoekmetmensen.nl For instance, the production of IL-6, a potent activator of the JAK/STAT pathway, is associated with inflammatory states where PLP levels are often diminished.
The MAPK pathway can be activated by various extracellular stimuli, including inflammatory cytokines and oxidative stress. Given that Vitamin B6 has antioxidant properties, it may indirectly modulate MAPK signaling by mitigating oxidative stress. researchgate.net
Table 2: Key Signaling Cascades and Potential Influence of this compound Metabolites
| Pathway | Key Functions | Potential Modulation by PLP |
|---|---|---|
| JAK/STAT | Transduction of cytokine signals, immune cell development and activation. nih.govnmpharmtech.com | Indirectly, by modulating the levels of inflammatory cytokines that activate this pathway. |
| MAPK | Regulation of cell proliferation, differentiation, and stress responses. | Potential for indirect modulation through antioxidant effects and influence on inflammatory mediators. |
Membrane Transporter/Ion Channel Dynamics
The transport of Vitamin B6 vitamers across cell membranes is a crucial step in its metabolism and function. Non-phosphorylated forms of Vitamin B6 are absorbed in the intestine via passive diffusion. nih.govresearchgate.net There is also evidence for carrier-mediated transport systems for Vitamin B6.
Once inside the cell, the conversion of pyridoxine to its phosphorylated forms, including PLP, effectively traps the vitamin intracellularly, as the phosphorylated forms are less able to diffuse back across the membrane. nih.gov The lipophilic nature of this compound may facilitate its passage across cell membranes before its hydrolysis to pyridoxine.
Regarding ion channels, there is some research suggesting that Vitamin B6 may influence the transport of ions like magnesium. However, the direct and specific mechanisms of interaction between PLP and various membrane transporters and ion channels are not yet fully elucidated.
Neuronal Signaling and NF-κB Pathways
Pyridoxal 5'-phosphate plays an indispensable role in the central nervous system. It is a cofactor for the synthesis of several key neurotransmitters, including GABA, dopamine, serotonin, and norepinephrine. youtube.com The balance of these neurotransmitters is critical for normal neuronal function, and deficiencies in Vitamin B6 can lead to neurological disturbances.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response and also plays a role in neuronal function. Studies have shown that Vitamin B6 can inhibit NF-κB activation. This inhibition is thought to occur through the suppression of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, Vitamin B6 can block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Research has indicated that Vitamin B6 administration can ameliorate neuroinflammation and oxidative stress through the p-JNK/Nrf-2/NF-κB signaling pathway.
PI3K/Akt/mTOR Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases.
Recent research has begun to uncover a connection between Vitamin B6 and the PI3K/Akt pathway. One study demonstrated that PLP can exert protective effects in the aging heart through a signaling axis involving Akt. The proposed mechanism involves the enhancement of endogenous hydrogen sulfide (B99878) (H2S) synthesis by PLP, which in turn modulates the Akt/GSK3β signaling pathway. The PI3K/Akt/mTOR pathway is also known to be a significant regulator of the immune response, and its modulation by other factors can influence inflammation. Given the anti-inflammatory properties of Vitamin B6, it is plausible that some of these effects are mediated through interactions with the PI3K/Akt/mTOR pathway.
Protease and Protein Tyrosine Kinase Activity
Proteases are enzymes that catalyze the breakdown of proteins, while protein tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, a key mechanism in signal transduction.
There is evidence to suggest that Vitamin B6 can modulate the activity of certain proteases. One study found that pyridoxine supplementation suppressed the expression of serine protease inhibitor 3 (SPI-3) in the colon. This effect was linked to the inhibition of NF-κB activation. Furthermore, pyridoxal phosphate has been shown to inhibit the activity of cathepsins in vitro.
Direct, widespread effects of PLP on protein tyrosine kinase activity have not been a major focus of research. However, by influencing major signaling pathways like PI3K/Akt and potentially MAPK, which are themselves regulated by and regulate protein tyrosine kinases, PLP could have indirect effects on the phosphorylation state of numerous cellular proteins.
Stem Cell and Wnt Signaling
The influence of pyridoxine on stem cell activity and Wnt signaling is an emerging area of research. The Wnt signaling pathway is fundamental in regulating stem cell maintenance, proliferation, and differentiation. oup.com Recent studies have begun to elucidate a connection between Vitamin B6 metabolism and this critical pathway.
Wnt-Induced Metabolic Shift: Stimulation of the canonical Wnt pathway has been shown to rapidly alter Vitamin B6 metabolism. In HeLa cells, Wnt ligand treatment led to an accumulation of intracellular pyridoxine (PN), the inactive form of Vitamin B6, within minutes. nih.gov This suggests that Wnt signaling can modulate the levels of B6 vitamers, potentially by sequestering pyridoxal kinase (PDXK), the enzyme responsible for the first step in converting pyridoxine to its active form. nih.gov
Regulation of Muscle Stem Cells (MuSCs): Pyridoxine (PN) has been identified as a bioactive nutrient that stimulates MuSCs. nih.govresearchgate.net In combination with nicotinamide (B372718) (NAM), pyridoxine promotes the amplification and differentiation of human myogenic progenitors. nih.govresearchgate.net This synergistic effect is mediated, in part, through the activation of AKT signaling by pyridoxine and a partial activation of β-catenin signaling by NAM. nih.gov β-catenin is a key protein in the Wnt signaling pathway. oup.com
Hair Follicle Development: In animal studies, pyridoxine has been found to regulate the development of hair follicles by influencing the Wnt, PI3K/Akt, and Notch signaling pathways. oup.com The Wnt/β-catenin pathway is considered a central regulator for transitioning hair follicles from a resting phase to a growth phase. oup.com
While these findings point to a significant role for pyridoxine in modulating Wnt signaling and stem cell behavior, direct studies investigating whether this compound initiates these effects are not yet available. Its function is presumed to be as a stable delivery vehicle for pyridoxine.
TGF-beta/Smad and Ubiquitin System Interactions
Direct evidence linking this compound to the Transforming Growth Factor-beta (TGF-beta)/Smad pathway is not established in current literature. The TGF-beta/Smad pathway is crucial for regulating cell growth, differentiation, and immune responses. Some compounds have been shown to inhibit cell migration and invasion via this pathway, but pyridoxine is not typically highlighted in this context. jyi.org
The ubiquitin system, or ubiquitin-proteasome system (UPS), is the primary mechanism for protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. nih.gov It is involved in virtually all cellular processes, including signaling and immune responses. nih.govnih.gov The connection between Vitamin B6 and the ubiquitin system is indirect but significant:
Cofactor for Enzyme Regulation: Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is a cofactor for serine hydroxymethyltransferase 2 (SHMT2). nih.gov SHMT2, in its inactive state, can bind to and inhibit the BRISC complex, a deubiquitinating enzyme complex involved in immune and inflammatory signaling. nih.gov The binding of PLP to SHMT2 causes a structural change that leads to its activation and subsequent release from the BRISC complex, thereby regulating BRISC's deubiquitinating activity. nih.govresearchgate.net This demonstrates that PLP levels can indirectly modulate the function of components within the ubiquitin system.
There are no specific studies detailing the interaction of this compound with the TGF-beta/Smad pathway or its direct influence on the ubiquitin system beyond the established roles of its active metabolite, PLP.
Vitamin D Related Pathways
The interplay between Vitamin B6 and Vitamin D signaling pathways is complex and not fully elucidated. Both vitamins are essential micronutrients involved in immune regulation.
The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), exerts its effects by binding to the Vitamin D Receptor (VDR), which is expressed in various cells, including immune cells. nih.gov VDR activation is a key step in modulating immune responses, including the synthesis of antimicrobial peptides. nih.gov
While direct mechanistic links showing pyridoxine's regulation of VDR expression or Vitamin D metabolism are sparse, they are often included together in nutritional studies and supplementation protocols. For instance, studies on the effects of Vitamin D supplementation on the immune system in piglets included pyridoxine as a standard component of the vitamin premix. oup.com Similarly, research on human skin cells investigating the regulation of fibroblast growth factor 23 (FGF23) by Vitamin D metabolites used cell culture media supplemented with pyridoxine hydrochloride. physiology.org
The active form of Vitamin D can modulate T-cells to suppress the production of inflammatory cytokines, in part through interactions with TGF-β. mdpi.com Given Vitamin B6's own anti-inflammatory properties, a potential for synergistic or complementary roles in immune modulation exists, though the precise biochemical crosstalk remains an area for further investigation. Currently, no studies specifically implicate this compound in modulating Vitamin D-related pathways.
Antioxidant and Anti-inflammatory Properties of this compound: Mechanistic Studies
The antioxidant and anti-inflammatory properties of this compound are attributed to the actions of its core molecule, pyridoxine (Vitamin B6). As a stable, oil-soluble derivative, this compound serves as an effective agent for delivering Vitamin B6 into lipid-rich environments like the skin. The mechanisms of action for Vitamin B6 have been studied more extensively.
Antioxidant Mechanisms
Vitamin B6 is recognized as a potent antioxidant that can directly and indirectly mitigate oxidative stress. mdpi.com
Reactive Oxygen Species (ROS) Scavenging: Pyridoxine has been shown to be an effective scavenger of ROS. mdpi.comnih.gov Theoretical studies have analyzed its reactivity towards various ROS, finding it to be most reactive with the highly damaging hydroxyl radical ((.-)OH). nih.gov It can also quench singlet oxygen and superoxide (B77818) radicals. researchgate.net This direct interaction helps protect cells from oxidative damage.
Inhibition of Lipid Peroxidation: By reacting with peroxide radicals, Vitamin B6 can inhibit the chain reaction of lipid peroxidation, which is a major source of damage to cellular membranes. nih.gov One study showed that a new pyridoxine derivative was more effective than pyridoxine itself at inhibiting lipid peroxidation initiated by iron (II). nih.gov
Chelation of Metal Ions: Certain derivatives of pyridoxine have demonstrated the ability to chelate metal ions like iron. nih.gov This is a significant antioxidant mechanism as it can block the Fenton reaction, a major source of hydroxyl radical production in cells. nih.gov
Support of Endogenous Antioxidant Systems: Vitamin B6 indirectly supports the body's antioxidant defenses. It is a necessary cofactor for the conversion of homocysteine to cysteine, which is a precursor for the synthesis of glutathione, a critical intracellular antioxidant. nih.gov
| Mechanism | Description | Key Findings |
|---|---|---|
| ROS Scavenging | Directly neutralizes reactive oxygen species. | Highly reactive with hydroxyl radicals ((.-)OH) nih.gov; quenches singlet oxygen and superoxide radicals. researchgate.net |
| Inhibition of Lipid Peroxidation | Interrupts the chain reaction of lipid damage in cell membranes. | Reacts with peroxide radicals to halt the peroxidation process. nih.gov |
| Metal Ion Chelation | Binds to metal ions to prevent them from catalyzing the formation of ROS. | Derivatives can chelate iron ions, thereby blocking the Fenton reaction. nih.gov |
| Support of Glutathione Synthesis | Acts as a cofactor in the pathway that produces cysteine, a building block for glutathione. | Influences the conversion of homocysteine to cysteine, supporting the glutathione-dependent antioxidant system. nih.gov |
Anti-inflammatory Mechanisms
High-dose Vitamin B6 has been shown to exert a global anti-inflammatory effect. nih.govconsensus.app Its deficiency is linked to inflammatory conditions, and supplementation can reverse these effects. nih.govdntb.gov.ua
Downregulation of Inflammatory Mediators: Studies on lipopolysaccharide (LPS)-stimulated monocytes and macrophages have shown that high-dose Vitamin B6 significantly downregulates a wide array of key inflammatory mediators. This includes pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CCL2, CXCL8), and components of inflammatory signaling pathways like Toll-like receptors (TLRs) and NOD-like receptors (NLRs). nih.govconsensus.app
Inhibition of Signaling Pathways: Vitamin B6 has been found to suppress the activation of major inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov These pathways are central to the transcriptional activation of many pro-inflammatory genes.
Regulation of Sphingosine-1-Phosphate (S1P): A novel anti-inflammatory mechanism for Vitamin B6 involves reducing the accumulation of S1P, a potent signaling lipid. nih.govnih.gov It achieves this in a manner dependent on the enzyme S1P lyase, which degrades S1P. nih.gov By preventing excessive S1P accumulation, Vitamin B6 helps to control the inflammatory response in macrophages. nih.gov
| Category | Examples of Downregulated Mediators |
|---|---|
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-5, IL-6, IL-10, IL-18, IL-23-a |
| Chemokines & Receptors | CCL2, CCL5, CXCL2, CXCL8, CXCL10, CCR4, CCR5, CXCR3 |
| Inflammasome & Pattern Recognition | NLRP3, NOD1, NOD2, TLRs (1, 2, 4, 5, 7, 8, 9), MYD88 |
| Transcription Factors & Signaling | NF-κβ, STAT1, STAT3, STAT6, MAPK1, MAPK8 |
| Cell Surface Molecules | CD14, CD40, CD40LG, CD86, ICAM1 |
Pharmacokinetic Profiles and Biotransformation Studies of Pyridoxine Tripalmitate
Absorption Characteristics of Pyridoxine (B80251) Tripalmitate
The absorption of pyridoxine tripalmitate is largely dictated by its lipophilic nature, which allows for different mechanisms of uptake compared to its water-soluble counterpart, pyridoxine hydrochloride.
The esterification of pyridoxine with palmitic acid renders this compound highly lipid-soluble. nmpharmtech.com This characteristic is a key determinant of its absorption, as it can more readily associate with and traverse lipid-based biological membranes. The absorption of lipophilic compounds often involves incorporation into micelles in the gastrointestinal tract, followed by passive diffusion across the enterocyte membranes. While specific studies on this compound are limited, the general principles of lipid absorption suggest that it would be efficiently absorbed in the presence of dietary fats.
Following oral administration, pyridoxine and its related compounds, pyridoxal (B1214274) and pyridoxamine (B1203002), are readily absorbed from the gastrointestinal tract. pharmacompass.com However, the absorption of water-soluble forms can be diminished in individuals with malabsorption syndromes. pharmacompass.com While direct comparative studies on the oral versus parenteral administration of this compound are not extensively documented, general pharmacokinetic principles suggest differences. Oral administration would subject the compound to first-pass metabolism in the liver, whereas parenteral routes, such as intravenous injection, would bypass this and lead to more direct entry into systemic circulation.
| Administration Route | Absorption Characteristics (General for Pyridoxine) |
| Oral | Readily absorbed from the GI tract. Absorption may be reduced in malabsorption syndromes. pharmacompass.com |
| Parenteral (Intravenous) | Bypasses first-pass metabolism, leading to direct systemic circulation. |
Distribution Patterns of this compound and its Metabolites in Biological Systems
Once absorbed, this compound and its subsequent metabolites are distributed throughout the body. The lipophilic nature of the parent compound likely influences its initial distribution, with a potential for greater partitioning into adipose tissue compared to water-soluble vitamin B6.
Studies on pyridoxine indicate that it is primarily stored in the liver, with smaller amounts found in the muscles and brain. nih.gov Following administration of radiolabeled pyridoxine to mice, radioactivity was detected in the intestine, liver, blood, and brain. nih.gov It is anticipated that this compound, after its metabolic cleavage, would result in pyridoxine distribution patterns similar to those of the parent vitamin.
Pyridoxine is known to cross the placenta, with fetal plasma concentrations reported to be five times higher than maternal concentrations. nih.gov It is also secreted into breast milk. nih.gov Studies on the placental transport of pyridoxal, a form of vitamin B6, suggest a process of passive transport. nih.gov Given that this compound is metabolized to pyridoxine, it is expected that the resulting pyridoxine would also undergo placental transfer and be secreted into breast milk.
Metabolism and Catabolism of this compound
The biotransformation of this compound is expected to involve the hydrolysis of the ester bonds, releasing pyridoxine and palmitic acid. The liberated pyridoxine then enters the well-established metabolic pathway of vitamin B6.
Ester Cleavage to Pyridoxine
The initial and rate-limiting step in the biotransformation of this compound is the hydrolysis of its three palmitate ester linkages to release free pyridoxine. While specific in vivo studies on the enzymatic cleavage of this compound are not extensively documented, it is presumed that non-specific lipases and esterases present in the gastrointestinal tract and various tissues are responsible for this process. These enzymes catalyze the cleavage of fatty acid esters, and it is through their action that the palmitic acid molecules are detached from the pyridoxine backbone. This enzymatic action is crucial for the subsequent absorption and systemic availability of pyridoxine from its tripalmitate form. The lipophilic nature of this compound may influence its absorption mechanism, potentially favoring incorporation into micelles and chylomicrons, similar to other fat-soluble compounds.
Conversion to Pyridoxal Phosphate (B84403) (PLP)
Once pyridoxine is liberated from its tripalmitate ester, it is absorbed and enters the intricate pathway of vitamin B6 metabolism to be converted into its biologically active form, pyridoxal 5'-phosphate (PLP). This conversion is a two-step enzymatic process that primarily occurs in the liver.
First, pyridoxine is phosphorylated by the enzyme pyridoxal kinase , which utilizes ATP to add a phosphate group, forming pyridoxine 5'-phosphate (PNP) . Subsequently, PNP is oxidized by the FMN-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO) to yield PLP. nih.gov This active coenzyme is then released into the circulation, where it is predominantly bound to albumin for transport to various tissues. libretexts.org
PLP is a critical coenzyme for over 140 enzymatic reactions, playing a pivotal role in amino acid, glucose, and lipid metabolism. youtube.comannualreviews.org Its functions include transamination, decarboxylation, and racemization of amino acids, as well as the synthesis of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and GABA. nih.gov
Table 1: Key Enzymes in the Conversion of Pyridoxine to PLP
| Enzyme | Substrate | Product | Cofactor | Primary Location |
| Pyridoxal Kinase | Pyridoxine | Pyridoxine 5'-Phosphate (PNP) | ATP | Liver |
| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-Phosphate (PNP) | Pyridoxal 5'-Phosphate (PLP) | FMN | Liver |
Inactivation to 4-Pyridoxic Acid
The metabolic inactivation of vitamin B6 primarily involves the conversion of pyridoxal to 4-pyridoxic acid. This process is essential for regulating the intracellular levels of the active coenzyme PLP and for eliminating excess vitamin B6 from the body. The primary site for this catabolic process is the liver.
PLP can be dephosphorylated by phosphatases to yield pyridoxal . Subsequently, pyridoxal is oxidized by an NAD+-dependent aldehyde oxidase or aldehyde dehydrogenase located in the liver to form 4-pyridoxic acid . This inactive metabolite is then released into the bloodstream to be excreted.
Elimination and Excretion Pathways of this compound Metabolites
The primary route of elimination for the metabolites of this compound is through renal excretion. The main urinary metabolite is 4-pyridoxic acid , which is considered the end-product of vitamin B6 catabolism. nih.gov The amount of 4-pyridoxic acid excreted in the urine is a reliable indicator of vitamin B6 status.
In addition to 4-pyridoxic acid, smaller quantities of other vitamin B6 forms, such as pyridoxal, pyridoxamine, and pyridoxine, along with their phosphorylated esters, can also be found in the urine, particularly after supplementation with high doses of vitamin B6. nih.gov Studies in some animal models, such as domestic cats, have identified other urinary metabolites like pyridoxine 3-sulfate and N-methylpyridoxine, highlighting species-specific variations in vitamin B6 metabolism.
Table 2: Major Urinary Metabolites of Pyridoxine
| Metabolite | Description | Significance |
| 4-Pyridoxic Acid | The primary inactive end-product of vitamin B6 metabolism. | Major urinary metabolite; used as an indicator of vitamin B6 status. |
| Pyridoxal | The aldehyde form of vitamin B6. | Excreted in smaller amounts. |
| Pyridoxamine | The amine form of vitamin B6. | Excreted in smaller amounts. |
| Pyridoxine | The alcohol form of vitamin B6. | Excreted in smaller amounts, especially after high intake. |
Therapeutic Efficacy and Clinical Research Applications of Pyridoxine Tripalmitate
Dermatological and Cosmeceutical Research on Pyridoxine (B80251) Tripalmitate
Pyridoxine tripalmitate, a lipid-soluble ester of pyridoxine (Vitamin B6), has been a subject of interest in dermatological and cosmeceutical research due to its enhanced stability and skin permeability compared to its water-soluble counterpart. gwbiotek.com Its lipophilic nature, achieved by attaching three palmitate fatty acid chains, allows for better integration into the skin's lipid barrier. gwbiotek.com Research has focused on its multifaceted roles in maintaining skin health, ranging from reinforcing the skin's protective barrier to regulating oil production and supporting hair and scalp health.
Skin Barrier Function Reinforcement
The primary function of the skin barrier is to retain moisture and protect the body from external aggressors. This compound's efficacy in supporting this function is attributed to its molecular structure.
Research Findings: Studies focusing on topical applications of Vitamin B6 derivatives have consistently suggested their potential in barrier repair and maintenance. The increased lipophilicity of this compound is a key feature that improves its dermal absorption, allowing it to exert its effects more efficiently within the skin's structure. rxweb-prd.comgoogle.com
| Research Focus | Finding | Implication for Skin Barrier |
| Lipid Layer Interaction | The lipophilic nature of this compound allows it to integrate with the skin's lipid matrix. gwbiotek.com | Reinforces barrier integrity and helps lock in moisture. |
| Enzyme Activation | Vitamin B6 derivatives can activate serine racemase, leading to increased D-serine levels in the epidermis. rxweb-prd.comgoogle.com | Enhances the expression of key proteins (filaggrin, cornuline) essential for a healthy skin barrier. rxweb-prd.comgoogle.com |
| Dermal Absorption | The esterification with palmitic acid increases the compound's ability to penetrate the skin. gwbiotek.comrxweb-prd.com | Ensures more effective delivery of the active molecule to target sites within the epidermis. |
Anti-inflammatory and Soothing Effects in Skin Conditions
Vitamin B6 is known for its essential role in cellular metabolism, which includes modulating inflammatory pathways. This compound, as a stable and deliverable form of Vitamin B6, has been investigated for its calming effects on the skin.
Mechanism of Action: When applied topically, the stabilized, lipophilic form of Vitamin B6 can help to mitigate local inflammatory responses. gwbiotek.com This action is beneficial for soothing irritated skin and may be helpful in managing conditions characterized by inflammation, such as mild acne, eczema, and general skin irritation. gwbiotek.comguidechem.com Its soothing properties are also noted in preventing skin dryness and scaling. google.comdss.go.th
Research Findings: Research published in dermatological journals indicates that Vitamin B6 derivatives are capable of reducing key markers of inflammation in skin models. gwbiotek.com Clinical observations and formulation studies suggest its efficacy in products designed for sensitive and compromised skin, where it is noted for its soothing and curative effects on conditions like dermatitis. guidechem.comgoogle.com
| Skin Condition | Observed Effect of this compound | Supporting Research Insight |
| General Skin Irritation | Soothing and calming effects. gwbiotek.comgoogle.com | Vitamin B6 derivatives have been shown to reduce markers of inflammation in skin models. gwbiotek.com |
| Mild Acne | Reduction in localized inflammation. gwbiotek.com | The compound's role in modulating inflammatory responses is beneficial for acne-prone skin. gwbiotek.com |
| Dermatitis / Eczema | Curative effects and prevention of skin scaling. guidechem.comgoogle.com | The anti-inflammatory properties help to manage inflammatory skin conditions. gwbiotek.comguidechem.com |
Regulation of Sebaceous Gland Activity and Oil Control
Excess sebum production can lead to oily skin and is often a contributing factor to the development of acne. This compound is recognized for its antiseborrheic properties and its ability to regulate the activity of sebaceous glands. dss.go.th
Mechanism of Action: Vitamin B6 plays a crucial role in the normal metabolism of skin cells, including those of the sebaceous glands. gwbiotek.com By influencing these metabolic processes, this compound can help to normalize or regulate sebum production. gwbiotek.comguidechem.comrxweb-prd.com This regulatory effect helps in balancing skin oil levels, making it a valuable ingredient for oily and acne-prone skin types. gwbiotek.comgoogle.com
Research Findings: A patent dating back to 1980 describes cosmetic preparations containing this compound for its sebaceous gland inhibiting action. dss.go.th The research noted that preparations free of fats and oils demonstrated a more rapid onset of this antiseborrheic effect. dss.go.th More recent literature confirms its application in oil-control products for both skin and hair, where it helps to regulate sebum vitality. guidechem.comgoogle.com
| Application | Efficacy in Sebum Regulation | Research Note |
| Oily Facial Skin | Reduces skin oil and balances sebum levels. gwbiotek.comgoogle.com | Vitamin B6's role in sebaceous gland metabolism helps control excess oil production. gwbiotek.com |
| Acne-Prone Skin | Helps manage a key factor in acne development (excess sebum). gwbiotek.comguidechem.com | Described as possessing antiseborrheic properties. dss.go.th |
| Cosmetic Formulations | Effective in oil-free preparations for faster action. dss.go.th | Used in cleansing and care products for facial oil control. google.com |
Normalization of Dermal Protein and Amino Acid Metabolism
Proper protein and amino acid metabolism is fundamental for skin health, influencing processes like cell turnover, repair, and the synthesis of structural proteins. Vitamin B6, in its various forms, is a critical coenzyme in these pathways.
Mechanism of Action: this compound retains the biological activity of Vitamin B6, which is essential for the metabolism and synthesis of amino acids. gwbiotek.comrxweb-prd.com It functions as a coenzyme in numerous enzymatic reactions, including the transamination and decarboxylation of amino acids, which are the building blocks of dermal proteins like collagen. guidechem.com By ensuring these metabolic processes function correctly, it helps to maintain healthy skin structure and function. rxweb-prd.com
Research Findings: Scientific literature indicates that this compound can help normalize protein and amino acid metabolism within the skin. rxweb-prd.comguidechem.com This normalization contributes to an increased rate of skin cell turnover, ensuring that the skin surface is composed of healthy cells and promoting the healing of skin wounds. gwbiotek.com
| Metabolic Process | Role of this compound (as a Vitamin B6 derivative) | Impact on Dermal Health |
| Amino Acid Synthesis & Metabolism | Acts as an essential coenzyme. gwbiotek.comrxweb-prd.comguidechem.com | Ensures the availability of building blocks for proteins. |
| Protein Metabolism | Helps to normalize metabolic pathways. rxweb-prd.comguidechem.com | Supports the synthesis of structural proteins like collagen. rxweb-prd.com |
| Skin Cell Turnover | Hastens the process through its role in amino acid metabolism. gwbiotek.com | Promotes a healthy skin surface and aids in repair. |
Oxidative Stress Mitigation in Skin Models
Oxidative stress, caused by free radicals from sources like UV radiation and pollution, is a major contributor to premature skin aging. Antioxidants can help neutralize these damaging molecules.
Mechanism of Action: While direct studies on the antioxidant capacity of this compound are still emerging, the known antioxidant properties of Vitamin B6 support its potential role in mitigating oxidative stress in the skin. gwbiotek.com It is suggested that this compound may contribute to the neutralization of free radicals, thereby protecting skin cells from oxidative damage. gwbiotek.com Furthermore, it has been found to promote the production of collagen while inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins. rxweb-prd.com This dual action helps to prevent signs of aging like wrinkles.
Research Findings: The potential of this compound to protect against oxidative damage is supported by its observed effects on skin. It has been noted to help prevent sunburn, which is an inflammatory response to UV-induced oxidative damage. rxweb-prd.com Its ability to inhibit MMPs suggests a protective role against the degradation of the dermal matrix, a key aspect of photoaging. rxweb-prd.com
| Protective Action | Mechanism | Consequence for Skin Health |
| Free Radical Neutralization | Potential antioxidant activity based on Vitamin B6 properties. gwbiotek.com | Protects skin cells from oxidative damage. |
| Collagen Protection | Inhibits the production of matrix metalloproteinases (MMPs). rxweb-prd.com | Prevents the breakdown of collagen, reducing wrinkle formation. |
| UV Damage Mitigation | Helps to prevent sunburn. rxweb-prd.com | Reduces the harmful effects of UV radiation on the skin. |
Hair and Scalp Health Research: Dandruff Reduction and Hair Follicle Maintenance
The benefits of this compound extend to hair and scalp care, primarily through its oil-regulating and skin-conditioning properties.
Mechanism of Action: The antiseborrheic action of this compound is beneficial for scalp health. By regulating sebum production on the scalp, it can help address conditions like seborrheic dermatitis, which is a common cause of dandruff and can contribute to hair loss. rxweb-prd.com Maintaining a healthy scalp environment is crucial for the proper function and maintenance of hair follicles. rxweb-prd.comgoogle.com
Research Findings: this compound is utilized in formulations for anti-dandruff shampoos and other hair care products. rxweb-prd.comrxweb-prd.com Research indicates its effectiveness in maintaining the health of hair follicles and in treating hair loss, particularly hair loss associated with seborrheic conditions. rxweb-prd.comrxweb-prd.com Its role in normalizing protein and amino acid metabolism is also beneficial for the health of the hair and scalp. rxweb-prd.com
| Application Area | Observed Benefit | Underlying Mechanism |
| Dandruff Control | Used in anti-dandruff shampoo formulations. rxweb-prd.comrxweb-prd.com | Regulation of scalp sebum, addressing a cause of seborrheic dermatitis. rxweb-prd.com |
| Hair Follicle Health | Helps maintain healthy hair follicles. rxweb-prd.comgoogle.com | Promotes a balanced scalp environment. |
| Hair Loss | Helps to combat hair loss, especially when linked to seborrhea. rxweb-prd.com | Its oil-control function helps manage conditions that can lead to hair loss. rxweb-prd.com |
Keratinous Tissue Condition Regulation and Structural Component Stabilization
This compound is utilized in cosmetic and dermatological formulations for its potential benefits to keratinous tissues such as skin and hair. zfbiotec.com As an oil-soluble form of vitamin B6, it is designed for topical application to regulate skin conditions and stabilize structural components. myskinrecipes.com
Research and application in skincare suggest that this compound can help regulate sebum production, which is beneficial in preventing conditions like acne and rough skin. It plays a role in normalizing the metabolism of proteins and amino acids within the skin. By interacting effectively with the skin's lipid layers, it may help reinforce the natural barrier, which is essential for moisture retention and protection against environmental stressors. myskinrecipes.com This skin-softening and barrier-supporting effect contributes to its use in moisturizing lotions and creams. nmpharmtech.com Furthermore, its antioxidant properties may help protect the skin from oxidative damage caused by free radicals, a factor in premature aging. myskinrecipes.comnmpharmtech.com
In hair care, this compound is applied in scalp treatments to support scalp health. nmpharmtech.com It is thought to help control oiliness and reduce dandruff, thereby maintaining the health of hair and hair follicles.
Neurological Research Investigations of this compound
The neurological applications of pyridoxine are extensive, given its essential role as a coenzyme in the synthesis of several key neurotransmitters, including serotonin (B10506), dopamine (B1211576), norepinephrine, and gamma-aminobutyric acid (GABA). nih.govnih.gov Investigations into pyridoxine and its derivatives are centered on their potential to manage and mitigate a variety of neurological and neuropsychiatric conditions.
Management of Pyridoxine-Dependent Seizures
Pyridoxine-dependent epilepsy is a rare, inherited metabolic disorder that results in seizures that are resistant to conventional anticonvulsant therapies but respond to high doses of vitamin B6. Research indicates that this condition is an inborn error of vitamin B6 metabolism. elsevierpure.comnih.gov Pyridoxine is considered a primary treatment for this specific type of seizure disorder. researchgate.net
Mitigation of Drug-Induced Neuropathy (e.g., Isoniazid-Associated)
Peripheral neuropathy is a known adverse effect of certain medications, most notably the anti-tuberculosis drug isoniazid (B1672263). slideshare.net Isoniazid can interfere with pyridoxine metabolism by inhibiting its conversion to the active form, PLP, which is essential for nerve function. droracle.ainih.gov This interference can lead to a symptomatic vitamin B6 deficiency, causing symptoms like pain, tingling, or numbness in the hands and feet. who.int
Clinical evidence strongly supports the use of pyridoxine supplementation to prevent the development of isoniazid-induced peripheral neuropathy. droracle.ainih.gov It is particularly recommended for patient populations at higher risk, such as those who are malnourished, have diabetes, are pregnant, or are living with HIV. droracle.aiwho.int Studies have shown that supplementation can reverse these complications within weeks to months. slideshare.net The risk of developing this neuropathy is dose-dependent, with a higher incidence observed in patients receiving larger doses of isoniazid. slideshare.net
Exploration in Movement Disorders (e.g., Tardive Dyskinesia)
Tardive dyskinesia (TD) is a serious movement disorder characterized by involuntary, repetitive movements, often resulting from long-term use of dopamine receptor-blocking medications like antipsychotics. marshall.eduthe-hospitalist.org Several studies have explored the use of high-dose vitamin B6 as a potential treatment to alleviate the symptoms of TD. nih.govnih.gov The proposed mechanism involves pyridoxine's role in the metabolic pathways of neurotransmitters like dopamine, serotonin, and GABA. nih.gov
A randomized, double-blind, placebo-controlled, crossover study found that vitamin B6 treatment resulted in significant improvement in dyskinetic movements compared to placebo. the-hospitalist.org Case reports have also demonstrated substantial reductions in the severity of TD symptoms with pyridoxine supplementation. nih.gov For instance, one case study reported a 78% reduction in the severity of TD after six months of treatment. nih.gov However, not all patients respond to this treatment, and some research has reported inefficacy. marshall.edumarshall.edu
Table 1: Clinical Case of Pyridoxine Treatment for Tardive Dyskinesia A summary of the improvement in Tardive Dyskinesia severity, as measured by the Abnormal Involuntary Movement Scale (AIMS), in a patient treated with pyridoxine. nih.gov
| Time Point | AIMS Severity Score (Item 8) | Percentage Improvement from Baseline |
| Baseline | 9 | – |
| 4 weeks | 5 | 44.4% |
| 6 weeks | 4 | 55.6% |
| 3 months | 3 | 66.7% |
| 6 months | 2 | 77.8% |
Impact on Affective and Behavioral Disorders (e.g., Headache, Depression, Hyperactivity)
Headache: Research has investigated the role of B vitamins, including pyridoxine, in the management and prophylaxis of migraine headaches. nih.gov A double-blind randomized clinical trial involving patients with migraine with aura found that pyridoxine supplementation led to a significant decrease in headache severity and the duration of attacks compared to a placebo. nih.gov However, it did not significantly affect the frequency of attacks. nih.gov The potential mechanism may be linked to the role of B vitamins in lowering homocysteine levels, as elevated homocysteine has been implicated in migraine pathogenesis. caringsunshine.com
Table 2: Effect of Pyridoxine Supplementation on Migraine with Aura Changes in migraine characteristics from baseline after treatment with pyridoxine versus placebo. nih.gov
| Migraine Characteristic | Pyridoxine Group (Mean Change) | Placebo Group (Mean Change) | P-Value |
| Headache Severity | -2.20 | -1.00 | 0.007 |
| Attack Duration | -8.30 | -1.70 | 0.030 |
| Frequency of Attacks | -2.30 | -1.20 | 0.510 |
Depression: A link between low vitamin B6 levels and symptoms of depression has been identified in observational studies. nih.govcaringsunshine.com Pyridoxine is a necessary cofactor in the tryptophan-serotonin pathway, which is critical for the synthesis of serotonin, a neurotransmitter deeply involved in mood regulation. isom.canih.gov A deficiency in vitamin B6 could theoretically lead to decreased serotonin production, contributing to depression. isom.ca Some studies suggest that B6 supplementation may improve mood, particularly in individuals with low baseline levels of the vitamin. caringsunshine.com However, evidence for its effectiveness as a standalone treatment is mixed, and it is often studied in combination with other B vitamins. caringsunshine.comcaringsunshine.com
Hyperactivity: Some research has proposed that Attention-Deficit Hyperactivity Disorder (ADHD) may be a pyridoxine-dependent condition. elsevierpure.comnih.gov Studies analyzing metabolic pathways in children with ADHD have found evidence of impaired activity of pyridoxine-dependent enzymes. nih.govpsychiatryredefined.org This has led to investigations into the use of pyridoxine supplementation for managing ADHD symptoms. One clinical trial found that adding pyridoxine to the treatment regimen of children receiving Ritalin resulted in a further reduction of symptoms and increased the effectiveness of the treatment. umsha.ac.ir Another study noted that in hyperactive children with low blood serotonin, pyridoxine supplements increased serotonin levels. psychiatryredefined.org
Efficacy in Peripheral Neuropathic Syndromes (e.g., Carpal Tunnel Syndrome)
The use of pyridoxine for idiopathic carpal tunnel syndrome (CTS) has been a subject of debate. One hypothesis suggests that CTS may be a manifestation of vitamin B6 deficiency. nih.govresearchwithrutgers.com Some studies and patient reports indicate that supplementation can alleviate symptoms such as pain, numbness, and tingling. nih.govaltmedrev.com The proposed mechanisms include addressing an underlying deficiency, pyridoxine's potential pain-relieving properties, or its effect on an unrecognized peripheral neuropathy. researchwithrutgers.com
However, the clinical evidence is inconsistent. A randomized controlled trial examining the effect of pyridoxine on idiopathic CTS found no significant differences in electrophysiological signs, clinical signs, or symptoms between the treatment and placebo groups. nih.gov Therefore, its general use for treating carpal tunnel syndrome is not universally supported by high-quality evidence. nih.gov
Metabolic Disorders and this compound Studies
Research into the utility of vitamin B6, the active component of this compound, has unveiled significant therapeutic potential in several inherited metabolic disorders. These conditions, often termed pyridoxine-responsive syndromes, are characterized by genetic mutations that impair the function of PLP-dependent enzymes. In these cases, supplementation with pharmacological doses of pyridoxine can sometimes overcome the metabolic block nih.govnih.gov.
Primary Hyperoxaluria Type I Research
Primary hyperoxaluria type I (PH1) is a rare genetic disorder caused by mutations in the AGXT gene, leading to a deficiency of the liver-specific, PLP-dependent enzyme alanine (B10760859):glyoxylate aminotransferase (AGT) nih.govdrugs.com. This deficiency causes the overproduction of oxalate (B1200264), which accumulates as calcium oxalate crystals in the kidneys and other tissues, leading to kidney stones, nephrocalcinosis, and progressive kidney failure drugs.commyskinrecipes.com.
A significant portion of PH1 patients, estimated at around one-third to one-half, show a beneficial response to high doses of pyridoxine nih.govnih.govnih.gov. The mechanism of action is multifaceted; pyridoxine, converted to PLP, acts as a chemical chaperone for the mutated AGT enzyme. It can help stabilize the protein, improve its correct trafficking to the peroxisome, and increase its residual catalytic activity nih.gov.
The response to pyridoxine is strongly linked to the patient's specific AGXT gene mutation. The most common responsive mutation is the G170R (c.508G>A) missense mutation, which causes the AGT enzyme to be mistargeted to the mitochondria instead of the peroxisomes myskinrecipes.comnih.gov. Pyridoxine has been shown to partially correct this mistargeting and enhance enzyme activity nih.gov. Research has demonstrated that patients homozygous for the G170R mutation can achieve normal or near-normal urinary oxalate levels with pyridoxine therapy myskinrecipes.comnih.gov.
A prospective clinical trial confirmed the efficacy of pyridoxine in PH1, showing that 50% of patients achieved a significant reduction in urinary oxalate excretion. The study highlighted the variability in response based on genotype .
Table 1: Pyridoxine Response in Primary Hyperoxaluria Type I Patients by Genotype
| Genotype Group | Number of Patients | Responders (≥30% Reduction in Urinary Oxalate) | Response Rate |
|---|---|---|---|
| G170R Homozygous | 3 | 3 | 100% |
| Compound Heterozygous (G170R and/or F152I) | 5 | 1 | 20% |
| Negative for G170R/F152I | 4 | 2 | 50% |
| Total | 12 | 6 | 50% |
Data adapted from a prospective trial on Vitamin B6 efficacy in PH1.
Sideroblastic Anemia Pathophysiology and Intervention
Sideroblastic anemias are a group of blood disorders characterized by the presence of ring sideroblasts in the bone marrow—erythroid precursors with iron-laden mitochondria surrounding the nucleus msdmanuals.com. These disorders stem from impaired heme synthesis harvard.edu. Heme is a critical component of hemoglobin youtube.com.
The first and rate-limiting step in heme synthesis is the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by the enzyme ALA synthase (ALAS) youtube.com. Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of pyridoxine, is an essential cofactor for ALAS msdmanuals.com. A deficiency in pyridoxine or a defect in the ALAS enzyme can lead to sideroblastic anemia drugs.comyoutube.com.
The most common congenital form is X-linked sideroblastic anemia, caused by mutations in the ALAS2 gene msdmanuals.comharvard.edu. A subset of patients with this and other forms of sideroblastic anemia respond to treatment with pyridoxine medscape.comwikipedia.org. Supplementation with high doses of pyridoxine can enhance the activity of the defective ALAS2 enzyme, thereby improving heme synthesis and red blood cell production harvard.edumedscape.com. However, the response is often partial, and not all patients benefit msdmanuals.com. In a large review of patients with acquired idiopathic sideroblastic anemia, pyridoxine therapy was found to be largely ineffective researchgate.net. Therefore, pyridoxine intervention is primarily trialed in congenital forms or when induced by pyridoxine antagonists like the anti-tuberculosis drug isoniazid harvard.edumedscape.com.
Gut Microbiota and Host-Microbial Metabolite Modulation
The gut microbiota, the community of microorganisms residing in the digestive tract, plays a significant role in host health, including the synthesis of certain B vitamins rupahealth.com. While some gut bacteria can produce vitamin B6, the amount is generally insufficient to meet the host's requirements, making dietary intake essential nih.govnih.gov.
Emerging research indicates a bidirectional relationship between dietary vitamin B6 and the gut microbiome. The availability of vitamin B6 can influence the composition and metabolic function of the gut microbiota nih.gov. A study in rats demonstrated that dietary vitamin B6 deficiency significantly altered the gut microbial community structure researchgate.netnih.gov. Specifically, the deficiency led to a reduction in the relative abundance of beneficial bacteria and a decrease in the production of short-chain fatty acids like propionate (B1217596) and butyrate, which are crucial for gut health nih.gov.
Conversely, the gut microbiota can influence the host's vitamin B6 status. The composition of the microbiome affects the bioavailability of vitamins from food and the host's own metabolic processes. An imbalance in the gut microbiota, or dysbiosis, can disrupt the biosynthesis and availability of essential vitamins rupahealth.com. This interplay suggests that maintaining adequate vitamin B6 levels is important for a healthy gut microbiome, and a healthy microbiome is, in turn, important for optimal vitamin B6 status.
Other Emerging Therapeutic Applications of this compound
The therapeutic utility of pyridoxine extends beyond rare metabolic diseases, with significant research supporting its use in more common conditions.
Nausea and Vomiting in Pregnancy (as a derivative of Vitamin B6)
Nausea and vomiting in pregnancy (NVP), commonly known as morning sickness, affects a large percentage of pregnant individuals jcdr.net. Pyridoxine is recommended as a first-line treatment for this condition by organizations such as the American College of Obstetricians and Gynecologists jcdr.netnih.gov.
Numerous clinical trials have demonstrated the efficacy of pyridoxine in reducing the severity of nausea in pregnant women nih.govjwatch.org. While the exact mechanism is not fully understood, it is believed to be related to the crucial role of PLP in neurotransmitter synthesis and metabolism jcdr.net. A large, double-blind, randomized controlled trial found that women treated with pyridoxine had significantly greater improvement in nausea scores compared to those who received a placebo jwatch.org.
Often, pyridoxine is used in combination with the antihistamine doxylamine, a formulation that has also been shown to be effective and is approved by the U.S. Food and Drug Administration for the treatment of NVP jcdr.netnih.gov. Systematic reviews and meta-analyses have confirmed that supplementation with pyridoxine, either alone or with another active ingredient, provides beneficial effects for women suffering from NVP.
Amelioration of Chemotherapy-Induced Side Effects (e.g., Hand-Foot Syndrome)
Following a comprehensive review of published clinical research, there is no available scientific literature or clinical trial data detailing the therapeutic efficacy of this compound in the amelioration of chemotherapy-induced side effects, including hand-foot syndrome (palmar-plantar erythrodysesthesia). Extensive searches of medical and scientific databases did not yield any studies, case reports, or clinical data specifically investigating the use of this compound for this indication.
The existing body of research focuses exclusively on pyridoxine, the water-soluble form of vitamin B6. Clinical investigations into pyridoxine for the management of hand-foot syndrome induced by chemotherapeutic agents such as capecitabine (B1668275) and doxorubicin (B1662922) have yielded conflicting and inconclusive results. nih.govresearchgate.net While some smaller or non-randomized studies suggested a potential benefit, larger, placebo-controlled trials have generally not supported the efficacy of pyridoxine in preventing this side effect. nih.govmdedge.com
As no research findings pertinent to this compound were identified, no data tables or detailed research findings on this specific compound can be presented. The user's strict requirement to focus solely on this compound cannot be fulfilled due to the absence of relevant scientific information.
Safety, Toxicology, and Preclinical Assessment of Pyridoxine Tripalmitate
Evaluation of Systemic Toxicity Profiles for Pyridoxine (B80251) Tripalmitate and its Parent Compound
Specific systemic toxicity studies on pyridoxine tripalmitate are limited. However, safety data sheets and regulatory information indicate a low potential for acute systemic toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound does not meet the criteria for classification as an acutely toxic substance. chemos.dechemicalbook.com Furthermore, it is not classified as a carcinogen, mutagen, or reproductive toxicant. chemos.de The Environmental Working Group (EWG) notes that Environment Canada has classified this compound as "not expected to be potentially toxic or harmful." ewg.org
In contrast, the systemic toxicity of the parent compound, pyridoxine hydrochloride, has been evaluated in animal studies. These studies have established Lethal Dose 50 (LD50) values, which represent the dose required to be lethal to 50% of the test population.
| Test Animal | Route of Administration | LD50 Value (mg/kg) |
|---|---|---|
| Rat | Oral | 4000 |
| Mouse | Intraperitoneal | 966 |
| Rat | Intraperitoneal | 1500 |
| Rat | Subcutaneous | 3100 |
Data sourced from Cayman Chemical Safety Data Sheet. caymanchem.com
While this compound is anticipated to be hydrolyzed in the body to release pyridoxine, its lipophilic nature may alter its absorption and distribution kinetics compared to the more water-soluble pyridoxine hydrochloride. The lack of classification as an acutely toxic substance suggests that the risk of acute systemic toxicity from this compound is low under normal conditions of use. chemos.de
Analysis of Potential Neurotoxic Effects Associated with Pyridoxine Metabolism
The most significant toxicological concern associated with the parent compound, pyridoxine, is neurotoxicity, specifically a sensory neuropathy that can develop with chronic high-dose intake. medlink.comnih.gov This condition is characterized by symptoms such as numbness, tingling, and burning sensations, primarily in the hands and feet. wikipedia.org The severity of the neuropathy appears to be dose-dependent. nih.gov
The proposed mechanism for pyridoxine-induced neurotoxicity involves the inhibition of the enzyme pyridoxal (B1214274) kinase by high circulating concentrations of pyridoxine. researchgate.net This inhibition disrupts the normal metabolism of vitamin B6 and may lead to a deficiency of the active coenzyme form, pyridoxal 5'-phosphate (PLP), within peripheral neurons. nih.gov This paradoxical effect, where an excess of the precursor leads to a functional deficiency of the active form, is thought to contribute to the observed neurotoxic effects. nih.govmja.com.au
Key Features of Pyridoxine-Induced Neuropathy:
Type: Primarily a sensory neuropathy or neuronopathy. medlink.com
Symptoms: Numbness, tingling, burning sensations, poor coordination (ataxia), and decreased sensation to touch, temperature, and vibration. medlink.comnih.gov
Affected Areas: Typically follows a "stocking-glove" distribution, affecting the hands and feet. nih.gov
Motor Function: Motor nerves are generally spared, so muscle weakness is not a primary feature. wikipedia.org
Reversibility: Symptoms often improve or resolve upon discontinuation of high-dose pyridoxine supplementation, although recovery can be slow and may not always be complete. wikipedia.org
No specific studies on the neurotoxic potential of this compound were identified. However, as it is a derivative of pyridoxine, it is plausible that excessive systemic exposure leading to high circulating levels of pyridoxine could carry a similar risk. The likelihood of achieving such levels would depend on the extent and rate of hydrolysis of the tripalmitate ester to free pyridoxine.
In Vitro and In Vivo Models for Safety Assessment
The safety of the parent compound, pyridoxine, has been assessed in various in vivo animal models. Chronic toxicity studies in dogs have demonstrated that high doses of pyridoxine (150-200 mg/kg) can lead to the development of ataxia, muscle weakness, and loss of balance, which are clinical signs consistent with the neurotoxicity observed in humans. thegoodscentscompany.com Rats have also been used in studies to evaluate the effects of pyridoxine. ui.ac.id
In vitro models have also been employed to investigate the mechanisms of pyridoxine toxicity. Studies using human cells have shown that pyridoxine can induce cell death in a concentration-dependent manner and inhibit PLP-dependent enzymes. nih.gov These models are valuable for understanding the cellular and molecular pathways involved in pyridoxine's toxic effects.
Specific in vitro or in vivo safety assessment studies for this compound were not found in the reviewed literature. Future research utilizing such models would be beneficial to directly assess the toxicokinetics and potential toxicity of this specific form of vitamin B6.
Considerations for Long-Term Administration and Risk Assessment in Research Populations
The primary risk associated with long-term administration of high doses of pyridoxine is the development of sensory neuropathy. nih.gov To mitigate this risk, various regulatory and scientific bodies have established Tolerable Upper Intake Levels (ULs) for vitamin B6. The UL is the highest level of daily nutrient intake that is likely to pose no risk of adverse health effects for almost all individuals in the general population.
| Regulatory Body | Tolerable Upper Intake Level (UL) for Adults |
|---|---|
| U.S. Food and Nutrition Board | 100 mg/day |
| European Food Safety Authority (EFSA) | 25 mg/day |
Data sourced from the National Institutes of Health and a review on pyridoxine toxicity. nih.gov
It is important to note that cases of peripheral neuropathy have been reported at doses below these ULs, suggesting that some individuals may have a lower tolerance for pyridoxine. tga.gov.au Therefore, for research populations, careful consideration of the dose and duration of administration is crucial. Regular monitoring for neurological side effects is recommended for individuals taking more than 50 mg of vitamin B6 per day for longer than six months. dovepress.com
There is no specific data available on the long-term administration or risk assessment of this compound in research populations. Any research involving the long-term administration of this compound would need to consider the potential for hydrolysis to pyridoxine and the associated risk of neurotoxicity.
Dermatological Safety and Irritation Potential in Topical Research
This compound is primarily used in topical cosmetic formulations. Safety data sheets for this compound indicate that it is not classified as a skin irritant or a skin sensitizer. chemos.de This suggests a low potential for causing dermatological irritation or allergic contact dermatitis. Cosmetic ingredient suppliers describe this compound as soothing and capable of preventing skin dryness and scaling. zfbiotec.com
In contrast, the parent compound, pyridoxine, has been associated with some adverse dermatological effects, although these are not common. High doses of pyridoxine have been linked to painful and disfiguring dermatological lesions and photosensitivity. nih.govnih.gov There are also rare case reports of photoallergic drug eruptions caused by pyridoxine hydrochloride following systemic administration. nih.govnih.gov A study on the topical application of a pyridoxine ointment for seborrheic dermatitis was noted, indicating its use in dermatological preparations. nih.gov
Given that this compound is used topically and is not classified as a skin irritant or sensitizer, its dermatological safety profile in topical research appears to be favorable. chemos.de
Analytical Methodologies and Research Techniques for Pyridoxine Tripalmitate
Chromatographic and Spectroscopic Methods for Quantification of Pyridoxine (B80251) Tripalmitate
The quantification of pyridoxine tripalmitate and related vitamin B6 compounds relies heavily on the separation power of chromatography and the detection sensitivity of spectroscopy. While methods are often developed for the more common water-soluble forms of vitamin B6, the principles are adapted for its lipid-soluble esters.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin B6 vitamers. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a mobile phase with a higher proportion of organic solvent to ensure the elution of the lipophilic compound. journaljsrr.com Detection is commonly achieved using a UV detector, with the wavelength of maximum absorbance for the pyridoxine moiety being around 280-290 nm. journaljsrr.comimpactfactor.org More sensitive fluorescence detection can also be used, which is a common method for analyzing B6 vitamers in complex matrices like foods. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. impactfactor.org These systems operate at much higher pressures, allowing for the use of smaller particle-sized columns, which enhances separation efficiency. For routine quality control and quantification of this compound in pharmaceutical preparations, a validated UHPLC method provides a rapid and precise tool.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of vitamin B6 and its metabolites in complex biological samples due to its superior sensitivity and specificity. nih.gov This technique would be essential for analyzing this compound and its metabolic products in bioanalytical studies.
UV-Visible Spectrophotometry offers a simpler, more accessible method for quantification. pion-inc.com It is based on the principle that the substance absorbs light at a specific wavelength. A direct spectrophotometric method for pyridoxine hydrochloride involves measuring its absorbance at its λmax. pion-inc.com While less specific than chromatographic methods, spectrophotometry can be a valuable tool for quantifying this compound in bulk or simple formulations, provided there are no interfering substances that absorb at the same wavelength.
| Method | Principle | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| RP-HPLC | Separation based on polarity using a nonpolar stationary phase. | Quality control, quantification in formulations. researchgate.net | Robust, reliable, good specificity. impactfactor.org | Longer run times than UHPLC, lower sensitivity than LC-MS/MS. |
| UHPLC | High-pressure separation with smaller column particles. | High-throughput analysis, quality control. impactfactor.org | Fast, high resolution, low solvent use. impactfactor.org | Higher instrument cost. |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Bioanalysis, metabolite profiling, trace quantification. nih.gov | Highest sensitivity and specificity. nih.gov | Complex instrumentation, expensive. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Quantification in bulk drug and simple, pure formulations. pion-inc.com | Simple, rapid, cost-effective. pion-inc.com | Low specificity, prone to interference from other compounds. |
Bioanalytical Techniques for Metabolite Profiling in Biological Matrices
Understanding the metabolic fate of this compound after administration is critical. This involves identifying and quantifying its metabolites in biological matrices like plasma, urine, and tissues. Bioanalytical techniques, particularly those based on mass spectrometry, are indispensable for this purpose.
Metabolite profiling, or metabolomics, can be approached in two ways: targeted and untargeted analysis. Targeted metabolic profiling focuses on quantifying a specific, predefined set of metabolites. annualreviews.org In the context of this compound, this would involve developing an assay to measure the expected products of its hydrolysis and subsequent metabolism, such as pyridoxine, pyridoxal (B1214274), pyridoxal 5'-phosphate (PLP), and 4-pyridoxic acid (PA). bevital.nonih.gov
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, which can help discover unexpected metabolic pathways or effects of the compound. annualreviews.org Both approaches typically utilize LC-MS/MS due to its ability to separate complex mixtures and provide structural information for metabolite identification. annualreviews.org The quantification of endogenous compounds like PLP in biological samples can be challenging, often requiring the use of a surrogate matrix for creating calibration standards to ensure accuracy. nih.gov
Biomarker Analysis for Vitamin B6 Status and Activity
To assess the biological activity of this compound, it is necessary to measure biomarkers of vitamin B6 status. These biomarkers are categorized as either direct or functional. bevital.no Direct biomarkers involve measuring the concentrations of the different forms of vitamin B6 (vitamers) themselves, while functional biomarkers measure the activity of B6-dependent enzymes or the concentration of metabolites affected by vitamin B6 status. nih.gov A combination of biomarkers is often recommended for the most accurate assessment. annualreviews.org
Direct measurement of B6 vitamers is the most common method for assessing vitamin B6 status. nih.gov The primary forms measured are pyridoxal 5'-phosphate (PLP), pyridoxal (PL), and the metabolic end-product, 4-pyridoxic acid (PA). bevital.no
Plasma: Plasma PLP is the most widely used biomarker for vitamin B6 status as it reflects liver stores and is considered the main active coenzyme form. bevital.no Concentrations are typically measured by HPLC with fluorescence detection or by LC-MS/MS. recipe.denih.gov Normal fasting plasma PLP concentrations in adults are generally considered to be above 30 nmol/L. bevital.no Plasma PA is a good indicator of recent vitamin B6 intake. bevital.no
Blood Cells: Vitamin B6 concentrations can also be measured in erythrocytes (red blood cells). Erythrocyte PLP may reflect longer-term vitamin B6 status compared to plasma PLP.
Urine: The urinary excretion of 4-pyridoxic acid (PA) is a direct reflection of recent vitamin B6 intake and metabolism. nih.govkcl.ac.uk Measuring urinary PA can be a non-invasive way to assess how this compound is being absorbed and processed. kcl.ac.uk
| Biomarker | Biological Matrix | Significance | Common Analytical Method |
|---|---|---|---|
| Pyridoxal 5'-phosphate (PLP) | Plasma, Erythrocytes | Best overall indicator of vitamin B6 body stores and long-term status. bevital.no | HPLC with fluorescence detection, LC-MS/MS. nih.gov |
| Pyridoxal (PL) | Plasma | The primary transport form of vitamin B6 between tissues. bevital.no | HPLC, LC-MS/MS. |
| 4-Pyridoxic Acid (PA) | Plasma, Urine | Indicator of recent vitamin B6 intake and turnover. bevital.nokcl.ac.uk | HPLC, LC-MS/MS. nih.gov |
| Total Vitamin B6 | Plasma | Overall measure of all B6 vitamers in circulation. | HPLC after conversion to a single form. |
Functional Biomarkers: Tryptophan Load Test, Plasma Homocysteine Levels, Transaminase Activity
The assessment of vitamin B6 status, and by extension the metabolic activity of its derivatives like this compound, can be effectively carried out using functional biomarkers. These biomarkers measure the activity of vitamin B6-dependent enzymes and metabolic pathways. Key functional tests include the tryptophan load test, measurement of plasma homocysteine levels, and assessment of transaminase activity.
Tryptophan Load Test
The tryptophan load test is a classic method for assessing vitamin B6 status. This test is predicated on the fact that the enzyme kynureninase, which is involved in the metabolic pathway of tryptophan, requires pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. nafdac.gov.ngeuropa.eu In a state of vitamin B6 deficiency, the activity of kynureninase is diminished due to the lack of its essential cofactor. core.ac.uk
When an oral load of tryptophan is administered to an individual with insufficient vitamin B6, the metabolic pathway is disrupted at the kynureninase step. This leads to an accumulation of upstream metabolites, particularly xanthurenic acid, kynurenine (B1673888), and hydroxykynurenine, which are then excreted in the urine in abnormally large amounts. nafdac.gov.ng The measurement of these metabolites, especially xanthurenic acid, provides an indirect but reliable indication of functional vitamin B6 deficiency. nafdac.gov.ngeuropa.eu However, it is important to note that the sensitivity of this test can be influenced by the dose of the tryptophan load. nih.gov For instance, some research suggests that a lower dose of tryptophan may not be sufficient to challenge the metabolic pathway adequately to detect marginal vitamin B6 deficiency. nafdac.gov.ng
Tryptophan Load Test and Vitamin B6 Status
| Vitamin B6 Status | Kynureninase Activity | Metabolite Excretion (Post-Tryptophan Load) |
|---|---|---|
| Sufficient | Normal | Normal levels of xanthurenic acid, kynurenine, and hydroxykynurenine |
| Deficient | Decreased | Elevated levels of xanthurenic acid, kynurenine, and hydroxykynurenine nafdac.gov.ng |
Plasma Homocysteine Levels
Plasma homocysteine is another important functional biomarker for vitamin B6 status. Homocysteine is an amino acid that is metabolized through two primary pathways: remethylation and transsulfuration. The transsulfuration pathway, which converts homocysteine to cysteine, is dependent on two enzymes that require pyridoxal 5'-phosphate (PLP) as a cofactor: cystathionine (B15957) β-synthase and cystathionine γ-lyase.
In cases of vitamin B6 deficiency, the activity of these enzymes is impaired, leading to a bottleneck in the transsulfuration pathway and a subsequent increase in the concentration of homocysteine in the plasma. nih.gov This condition is known as hyperhomocysteinemia. medicalnewstoday.com Elevated homocysteine levels are associated with an increased risk of various health issues. medicalnewstoday.com Therefore, measuring plasma homocysteine levels can serve as a functional indicator of vitamin B6 status. nih.gov Research has shown that supplementation with pyridoxine can significantly reduce plasma homocysteine levels in individuals with vitamin B6 deficiency. nih.gov
Plasma Homocysteine Levels in Relation to Vitamin B6 Status
| Homocysteine Level Category | Concentration (μmol/L) | Associated Vitamin B6 Status |
|---|---|---|
| Normal | 5-15 | Sufficient |
| Moderate Hyperhomocysteinemia | 16-30 | Potential Deficiency medicalnewstoday.com |
| Intermediate Hyperhomocysteinemia | 31-100 | Likely Deficiency medicalnewstoday.com |
| Severe Hyperhomocysteinemia | >100 | Severe Deficiency medicalnewstoday.com |
Transaminase Activity
Transaminases, also known as aminotransferases, are a group of enzymes that are crucial for amino acid metabolism, and their activity is dependent on pyridoxal 5'-phosphate (PLP). Two of the most commonly measured transaminases are aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). The activity of these enzymes in red blood cells (erythrocytes) can be used to assess long-term vitamin B6 status. nih.gov
The methodology involves measuring the basal activity of the transaminase and then measuring the activity again after the addition of PLP in vitro. In a person with adequate vitamin B6 levels, the enzyme is already saturated with its cofactor, and the addition of more PLP will result in little to no increase in activity. Conversely, in an individual with a vitamin B6 deficiency, the enzyme will have a low basal activity that significantly increases upon the addition of PLP. The ratio of stimulated activity to basal activity is known as the activity coefficient, which is a sensitive indicator of vitamin B6 status. nih.gov
Erythrocyte Transaminase Activity as a Biomarker for Vitamin B6 Status
| Vitamin B6 Status | Basal Transaminase Activity | Transaminase Activity with Added PLP | Activity Coefficient (Stimulated/Basal) |
|---|---|---|---|
| Sufficient | High | Minimal Increase | Low |
| Deficient | Low | Significant Increase | High nih.gov |
Future Directions and Unexplored Avenues in Pyridoxine Tripalmitate Research
Targeted Drug Delivery System Advancements for Specific Biological Tissues
The lipophilic nature of pyridoxine (B80251) tripalmitate makes it an intriguing candidate for advanced drug delivery systems, particularly for targeting lipid-dense tissues. Future research should focus on harnessing this property for therapeutic benefit beyond topical applications.
Potential Research Areas:
Nanocarrier-based Delivery: Investigating the incorporation of pyridoxine tripalmitate into various nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes could enhance its bioavailability and enable targeted delivery. nih.govmdpi.com These systems are known to improve the delivery of lipophilic drugs and could be engineered to target specific tissues. nih.govnih.gov
Tissue-Specific Targeting Moieties: A significant advancement would be the conjugation of this compound-loaded nanocarriers with tissue-specific ligands, such as antibodies or peptides. nih.gov This could direct the compound to specific cell types, for instance, sebocytes in the skin for advanced acne treatment or specific neurons in the context of neurological research.
Lymphatic System Targeting: The gastrointestinal absorption of lipophilic compounds can occur via the lymphatic system. nih.gov Research into oral formulations of this compound could explore its potential for lymphatic transport, which could be beneficial for delivering therapies that need to bypass first-pass metabolism in the liver.
| Delivery System | Potential Advantage for this compound | Target Tissue Example |
| Solid Lipid Nanoparticles (SLNs) | Enhanced stability and controlled release of the lipophilic compound. nih.govnih.gov | Dermal layers for sustained release in dermatological applications. |
| Liposomes | Biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds (if co-delivered). | Sebaceous glands for targeted acne therapy. |
| Antibody-Drug Conjugates | High specificity for target cells, reducing off-target effects. nih.gov | Specific cancer cells overexpressing a target receptor. |
Elucidation of Remaining Unknown Mechanistic Pathways
While the general functions of its parent molecule, vitamin B6 (pyridoxine), are well-documented, the specific mechanistic pathways of this compound are not fully understood. The addition of palmitate chains could significantly alter its biological activity.
Key Research Questions:
Enzymatic Cleavage and Bioavailability: It is crucial to understand how and where the palmitate esters are cleaved from the pyridoxine backbone to release the active vitamin B6. Identifying the specific esterases involved in this process within different tissues will be key to understanding its bioavailability and mechanism of action.
Interaction with Cellular Membranes: The high lipophilicity of this compound suggests a strong interaction with cell membranes. Research is needed to explore how it incorporates into lipid bilayers and whether this affects membrane fluidity, signaling pathways, or the function of membrane-bound proteins.
Beyond a Vitamin B6 Prodrug: Future studies should investigate if this compound has intrinsic biological activities independent of its role as a pyridoxine source. Its structure may allow it to interact with cellular targets in novel ways.
Integration of this compound Research into Personalized Medicine Frameworks
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. nih.govnih.gov Integrating this compound into this framework requires an understanding of how individual genetic variations may influence its metabolism and efficacy.
Prospective Research Initiatives:
Pharmacogenomics of Esterases: Identifying genetic polymorphisms in the esterase enzymes responsible for metabolizing this compound could predict individual differences in its activation and potential efficacy. This could lead to personalized dosing or formulation strategies.
Metabolomic Profiling: Analyzing the metabolic profiles of individuals before and after administration of this compound could reveal biomarkers of response. This would help in identifying subpopulations who are most likely to benefit from treatments involving this compound.
Genetic Influence on Vitamin B6 Metabolism: Research into the pharmacogenomics of vitamin B6 metabolism is an emerging field. nih.govscirp.org Understanding how genetic variations in enzymes of the vitamin B6 salvage pathway affect the cellular processing of pyridoxine released from this compound could inform personalized therapeutic approaches. researchgate.netnih.govnih.gov
Novel Therapeutic Indications and Repurposing Studies for this compound
Currently, the application of this compound is largely confined to cosmetics. Repurposing this compound for therapeutic indications is a promising and cost-effective research avenue.
Potential Areas for Investigation:
Dermatological Disorders: Beyond its current use in managing oily skin and dandruff, healthchems.com its potential in treating inflammatory skin conditions like psoriasis or eczema, where lipid barrier function is compromised, should be explored.
Neurological Applications: Given the neurotropic properties of vitamin B6, the potential for a lipophilic derivative to cross the blood-brain barrier more effectively warrants investigation for neurological disorders where targeted delivery of pyridoxine could be beneficial.
Oncology: Some studies have explored the role of vitamin B6 in cancer. nih.gov The unique properties of this compound could be investigated for its potential as an adjunct in cancer therapy, possibly by enhancing the delivery of other lipophilic chemotherapeutic agents.
| Potential Therapeutic Area | Rationale for Investigating this compound |
| Inflammatory Skin Diseases | Lipophilic nature may enhance penetration into the stratum corneum and help restore the lipid barrier. |
| Neurodegenerative Disorders | Increased lipophilicity could potentially improve passage across the blood-brain barrier to deliver pyridoxine to the central nervous system. |
| Cancer Therapy | Potential to modulate cellular metabolism or serve as a delivery vehicle for other anti-cancer drugs. |
Longitudinal Studies on Safety and Efficacy in Diverse Research Cohorts
While currently considered safe for cosmetic use, comprehensive long-term safety and efficacy data for therapeutic applications of this compound are lacking.
Essential Future Studies:
Long-Term Safety Assessments: Rigorous, long-term studies are necessary to evaluate the safety of chronic exposure to this compound, especially at potentially higher concentrations than those used in cosmetics. This should include assessments of systemic effects and potential for accumulation in tissues.
Efficacy in Diverse Populations: Clinical trials should be conducted in diverse populations, considering factors such as age, ethnicity, and underlying health conditions, to determine the efficacy and safety of this compound for any proposed therapeutic use.
Comparative Efficacy Studies: It would be valuable to conduct studies directly comparing the efficacy of this compound to other forms of vitamin B6 and other active ingredients for specific indications to establish its relative therapeutic value.
Q & A
Basic Research: Synthesis and Physicochemical Characterization
Q: What are the recommended methodologies for synthesizing and characterizing pyridoxine tripalmitate to ensure purity and structural fidelity? A:
- Synthesis: this compound is synthesized via esterification of pyridoxine with palmitic acid. Critical parameters include reaction temperature (controlled to avoid degradation), stoichiometric ratios of reactants, and catalysis (e.g., lipases or acid catalysts for ester bond formation) .
- Characterization: Use HPLC-MS to confirm molecular weight (884.4042 g/mol) and purity (≥98%). Differential Scanning Calorimetry (DSC) can assess thermal stability (melting point ~45–50°C), while FTIR verifies ester bond formation (C=O stretch at ~1740 cm⁻¹) . Nuclear Magnetic Resonance (NMR) resolves structural details, such as the esterified hydroxyl groups of pyridoxine .
Advanced Research: In Vitro Models for Dermatological Efficacy
Q: How can researchers design in vitro experiments to evaluate this compound’s anti-aging effects, such as collagen synthesis and MMP inhibition? A:
- Collagen Synthesis: Use human dermal fibroblast cultures treated with this compound (0.1–10 µM). Quantify collagen type I via ELISA or Sirius Red staining. Include positive controls (e.g., retinoic acid) and negative controls (vehicle-only) .
- MMP Inhibition: Perform zymography on fibroblast-conditioned media to detect MMP-1 and MMP-3 activity. Pair with qPCR to measure MMP gene expression under UV-induced oxidative stress .
- Data Interpretation: Normalize results to cell viability assays (MTT) to distinguish cytotoxic effects from genuine bioactivity. Replicate experiments across donor lines to address biological variability .
Experimental Design: Optimizing Lipid-Based Delivery Systems
Q: What experimental frameworks are suitable for optimizing lipid-based nanoparticle formulations of this compound? A:
- Design: Apply Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs to evaluate factors like lipid concentration (e.g., phosphatidylcholine, 1–5% w/v), glyceryl tripalmitate ratio, and PLGA content. Assess responses such as particle size (target <200 nm), entrapment efficiency (HPLC), and in vitro release (Franz diffusion cells) .
- Validation: Use ANOVA to identify significant factors (p < 0.05). Optimized formulations should undergo stability testing (e.g., 3 months at 4°C and 25°C) to monitor aggregation or drug leakage .
Pharmacokinetic Analysis: Bridging Studies for Bioavailability
Q: How can researchers bridge pharmacokinetic data between this compound and its parent compound, pyridoxine, in combination therapies? A:
- Study Design: Conduct crossover trials in animal models comparing this compound with equimolar pyridoxine. Measure plasma concentrations via LC-MS/MS at timed intervals. Use non-compartmental analysis to calculate AUC, Cmax, and t1/2 .
- Bioequivalence: Apply the EMA’s criteria for combination products (e.g., 90% CI of AUC ratios within 80–125%). Address lipophilicity-driven differences in absorption kinetics by comparing tissue-specific bioavailability (e.g., skin vs. plasma) .
Data Contradictions: Resolving Discrepancies in Analytical Models
Q: How should researchers address contradictions in regression models when quantifying pyridoxine derivatives in complex matrices? A:
- Model Selection: For overlapping UV-Vis spectra (e.g., pyridoxine HCl with caffeine), use robust regression (RANSAC or Theil-Sen) to mitigate outlier effects. Validate with Wilcoxon signed-rank tests to confirm no significant difference between predicted and experimental values (p > 0.05) .
- Cross-Validation: Compare results across multiple techniques (e.g., HPLC vs. UV-Vis) and report confidence intervals. Preprocess data with normalization (e.g., area under the curve) to reduce matrix interference .
Molecular Interactions: Thermodynamic Profiling
Q: What calorimetric methods are appropriate for studying this compound’s interactions in aqueous systems? A:
- Isothermal Titration Calorimetry (ITC): Titrate this compound into lipid bilayers or serum proteins to measure binding affinity (Kd) and enthalpy changes (ΔH). Use background electrolyte controls (e.g., 150 mM NaCl) to mimic physiological conditions .
- Data Analysis: Fit ITC data to a two-site binding model if cooperativity is observed. Correlate with molecular dynamics simulations to predict binding sites .
Statistical Rigor: Dose-Response and Requirement Estimation
Q: Which statistical approaches are recommended for estimating this compound’s dose-response relationships and nutrient requirements? A:
- Dose-Response: Use one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., 0, 50, 100 mg/kg doses). For non-linear responses, apply quadratic regression to identify optimal doses (e.g., 95% of maximal response) .
- Requirement Estimation: In animal models, define requirements as the dose achieving 95% of plateau response (e.g., growth rate or enzyme activity). Report 95% confidence intervals to quantify uncertainty .
Ethical and Methodological Pitfalls in Human Studies
Q: What ethical and methodological considerations are critical when designing human trials involving this compound? A:
- Ethics: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). Obtain IRB approval for dermatological trials, ensuring informed consent for topical applications and biopsy sampling .
- Methodology: Use PICO framework to define populations (e.g., aged 40–60 with photoaged skin), interventions (this compound cream), comparators (placebo), and outcomes (wrinkle depth reduction via Visia® imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
